molecular formula C8H6N2O7 B1621531 4-Methoxy-2,6-dinitrobenzoic acid CAS No. 95192-59-9

4-Methoxy-2,6-dinitrobenzoic acid

Cat. No.: B1621531
CAS No.: 95192-59-9
M. Wt: 242.14 g/mol
InChI Key: DHLQYRJLNSXMPW-UHFFFAOYSA-N
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Description

4-Methoxy-2,6-dinitrobenzoic acid (CAS Number: 95192-59-9) is a benzoic acid derivative with the molecular formula C8H6N2O7 and a molecular weight of 242.14 g/mol [ ][ ]. This compound is characterized by a methoxy substituent at the para position and two nitro groups at the 2 and 6 positions relative to the carboxylic acid functional group, a structure that is often represented by the SMILES notation COC1=CC(=C(C(O)=O)C(=C1) N+ =O) N+ =O [ ]. Compounds with nitro and carboxylic acid functional groups, similar to this one, are of significant interest in advanced materials research. They are frequently investigated for their potential applications in organic electronics and optoelectronics, including use in organic light-emitting diodes (OLEDs), sensors, and as building blocks for more complex chemical architectures [ ]. The presence of both electron-donating (methoxy) and strong electron-withdrawing (nitro) groups on the aromatic ring creates a unique electronic environment that can be exploited in non-linear optics and the development of organic semiconductors. Furthermore, such nitro-aromatic acids serve as key intermediates in organic synthesis and pharmaceutical research. They are valuable precursors in the preparation of various biologically active molecules and have been identified as active ingredients in novel therapies, for instance in antiviral and anticancer agent research [ ]. This product is intended for research and development purposes only [ ]. It is not suitable for diagnostic, therapeutic, or consumer product use and must be handled by qualified individuals in a professional setting.

Properties

IUPAC Name

4-methoxy-2,6-dinitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O7/c1-17-4-2-5(9(13)14)7(8(11)12)6(3-4)10(15)16/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLQYRJLNSXMPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376607
Record name 4-methoxy-2,6-dinitrobenzoic acid
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Molecular Weight

242.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95192-59-9
Record name 4-Methoxy-2,6-dinitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95192-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-methoxy-2,6-dinitrobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Methoxy-2,6-dinitrobenzoic acid molecular weight and formula

[1][2]

Executive Summary

4-Methoxy-2,6-dinitrobenzoic acid is a highly functionalized aromatic intermediate used primarily in the synthesis of complex pharmaceutical scaffolds and energetic materials.[1] Distinguished by its specific substitution pattern—where the nitro groups flank the carboxylic acid—it presents unique steric and electronic properties compared to its more common isomer, 4-methoxy-3,5-dinitrobenzoic acid.[1]

This guide provides a rigorous technical analysis of the compound, detailing its physicochemical properties, validated synthesis pathways, and characterization protocols.[1][2] It is designed for researchers requiring high-purity standards or intermediate synthesis for drug development campaigns.[1]

Core Identity Data
PropertySpecification
Chemical Name 4-Methoxy-2,6-dinitrobenzoic acid
CAS Registry Number 95192-59-9
Molecular Formula C₈H₆N₂O₇
Molecular Weight 242.14 g/mol
Exact Mass 242.0175
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in water
pKa (Predicted) ~1.5 - 2.0 (Enhanced acidity due to ortho-nitro effects)

Structural Analysis & Isomerism

Researchers must exercise caution to distinguish 4-Methoxy-2,6-dinitrobenzoic acid from its isomer, 4-Methoxy-3,5-dinitrobenzoic acid (CAS 85365-92-0).[1] The difference in nitro group placement significantly alters the compound's reactivity and electronic profile.[2]

  • 2,6-Dinitro Isomer (Target): Nitro groups are ortho to the carboxylic acid and meta to the methoxy group.[1][2] This creates a sterically crowded environment around the carboxyl moiety, often forcing it out of planarity with the aromatic ring.[1][2]

  • 3,5-Dinitro Isomer (Common): Nitro groups are ortho to the methoxy group and meta to the carboxylic acid.[1][2] This is the standard product of direct nitration of p-anisic acid.[1]

Implication for Synthesis: Direct nitration of 4-methoxybenzoic acid yields the 3,5-isomer.[1] Accessing the 2,6-isomer requires a directed synthetic strategy, typically involving oxidation of a toluene precursor or nucleophilic aromatic substitution (SₙAr) on a pre-functionalized scaffold.[1][2]

Synthesis Strategy & Mechanism

The most robust route to 4-Methoxy-2,6-dinitrobenzoic acid avoids direct nitration of the anisic acid core.[1] Instead, it utilizes 4-chloro-2,6-dinitrobenzoic acid as a precursor, leveraging the activating nature of the para-carboxyl group to facilitate nucleophilic aromatic substitution.[1]

Synthetic Pathway Logic
  • Precursor Selection: 4-Chloro-2,6-dinitrobenzoic acid is selected because the chlorine atom at the 4-position is activated for displacement.[1]

  • Electronic Activation: While the nitro groups are meta to the chlorine (and thus do not activate via resonance), the para-carboxylic acid provides sufficient electron withdrawal (-M, -I effects) to stabilize the Meisenheimer complex intermediate.[1] The inductive effect of the two nitro groups further depletes electron density from the ring, facilitating the attack of the methoxide nucleophile.[2]

  • Transformation: Reaction with sodium methoxide (NaOMe) in methanol effects the SₙAr displacement of chloride.[1][2]

SynthesisPathwayFigure 1: Synthetic Route to 4-Methoxy-2,6-dinitrobenzoic acid via SnAr displacement.Start4-ChlorotolueneInter14-Chloro-2,6-dinitrotolueneStart->Inter1HNO3/H2SO4(Nitration)Inter24-Chloro-2,6-dinitrobenzoic acidInter1->Inter2KMnO4 or CrO3(Oxidation)Product4-Methoxy-2,6-dinitrobenzoic acidInter2->ProductNaOMe, MeOH(SnAr Substitution)

[1][3]

Experimental Protocol: Methoxylation via SₙAr

Reagents:

  • 4-Chloro-2,6-dinitrobenzoic acid (1.0 equiv)[1]

  • Sodium Methoxide (2.2 equiv, 25% w/w in Methanol)[1][2]

  • Methanol (anhydrous, 10 V)[1][2]

  • HCl (1M, for workup)[1][2]

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 4-chloro-2,6-dinitrobenzoic acid and anhydrous methanol under an inert nitrogen atmosphere.

  • Nucleophile Addition: Cool the solution to 0°C. Dropwise add the Sodium Methoxide solution over 20 minutes. Note: Two equivalents are required—one to deprotonate the carboxylic acid and one to displace the chloride.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1) or HPLC.[2] The starting material (Cl-Ar) should disappear.[1][2]

  • Quench & Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove bulk methanol.[1][2]

    • Dilute the residue with water (10 V).[1][2]

    • Acidify carefully with 1M HCl to pH ~1–2.[1][2] The product will precipitate as a solid.[1][2]

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum at 45°C. Recrystallize from Ethanol/Water if high purity (>99%) is required.[1][2]

Characterization & Quality Control

Validating the structure requires confirming the specific substitution pattern.[1][2] The symmetry of the molecule is the key diagnostic feature.[1][2]

NMR Spectroscopy (Predicted)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.5–14.0 ppm (br s, 1H): Carboxylic acid proton.[1][2]

    • δ 7.85 ppm (s, 2H): Aromatic protons at positions 3 and 5.[1][2] The singlet multiplicity confirms the symmetry of the molecule (equivalent protons), proving the 2,6-substitution pattern.[2] (Note: The 3,5-dinitro isomer would show two doublets if asymmetric, or a singlet if symmetric, but the chemical shift environment differs).[2]

    • δ 3.95 ppm (s, 3H): Methoxy group protons.[1][2]

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • Carbonyl (C=O): ~165 ppm.[1][2]

    • C-OMe (C4): ~160 ppm (Deshielded by Oxygen).[1][2]

    • C-NO₂ (C2, C6): ~148 ppm.[1][2]

    • Aromatic CH (C3, C5): ~110–115 ppm.[1][2]

    • Methoxy (OCH₃): ~56 ppm.[1][2]

Mass Spectrometry
  • Technique: ESI-MS (Negative Mode).[1][2]

  • Signal: [M-H]⁻ ion at m/z 241.1.[1][2]

Safety & Handling

  • Energetic Potential: As a polynitro aromatic compound, 4-Methoxy-2,6-dinitrobenzoic acid possesses potential explosive properties, particularly when dry or subjected to shock/heat.[1] Handle small quantities (<1g) initially to assess stability.[1][2]

  • Toxicity: Like many nitro-aromatics, it is likely toxic if inhaled or absorbed through the skin.[1][2] Standard PPE (gloves, goggles, fume hood) is mandatory.[1][2]

  • Storage: Store in a cool, dry place away from reducing agents and strong bases.[1][2]

References

  • Matrix Fine Chemicals . (n.d.).[1][2] 4-Methoxy-2,6-dinitrobenzoic acid Product Data. Retrieved from [Link][1][2]

  • PubChem . (2025).[1][2] 4-Methoxy-2-nitrobenzoic acid and related nitrobenzoic acid derivatives. National Library of Medicine.[1][2] Retrieved from [Link]

  • Hermawati, E., et al. (2025).[1][2][4][5] Study and Characterization of Nitration of Isovanillic Acid Derivatives. ResearchGate. (Contextual reference for nitration patterns and nitro-methoxy benzoic acid impurities). Retrieved from [Link]

literature review on 4-Methoxy-2,6-dinitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of 4-Methoxy-2,6-dinitrobenzoic acid , a specialized aromatic intermediate. This document is structured to address the specific synthetic challenges, reactivity profiles, and application spectrums relevant to drug development and material science professionals.

CAS Number: 95192-59-9 Formula: C₈H₆N₂O₇ Molecular Weight: 242.14 g/mol IUPAC Name: 4-Methoxy-2,6-dinitrobenzoic acid[1][2]

Executive Summary & Chemical Identity

4-Methoxy-2,6-dinitrobenzoic acid is a highly functionalized benzoic acid derivative characterized by a sterically crowded 2,6-dinitro substitution pattern.[1] Unlike its more common isomer, 4-methoxy-3,5-dinitrobenzoic acid (derived from direct nitration of anisic acid), the 2,6-isomer requires specific synthetic architecture to overcome standard electrophilic directing effects.[1]

It serves as a critical intermediate in the synthesis of photoacid generators , functionalized dendrimers , and as a reference standard for impurity profiling in EGFR tyrosine kinase inhibitor (TKI) manufacturing (e.g., Gefitinib).

Physicochemical Profile
PropertyValueNote
Appearance Yellow to light brown crystalline solidTypical of polynitro aromatics
Melting Point 196–200 °C (est)High lattice energy due to nitro-group stacking
Acidity (pKa) ~1.5 – 2.0Significantly more acidic than benzoic acid due to ortho-nitro electron withdrawal
Solubility DMSO, DMF, AcetonePoor solubility in water and non-polar solvents
Stability Light-sensitive; Thermally stable <150°CPotential energetic decomposition at high temps

Synthesis & Production Strategies

The "Direct Nitration" Fallacy

A common error in experimental design is attempting to synthesize this compound via direct nitration of 4-methoxybenzoic acid (p-anisic acid).[1]

  • Mechanism Failure: The methoxy group (-OCH₃) at position 4 is a strong ortho/para director.[1]

  • Result: Electrophilic substitution occurs at positions 3 and 5 (ortho to the methoxy group).

  • Outcome: This yields 4-methoxy-3,5-dinitrobenzoic acid , not the 2,6-isomer.[1]

Validated Synthetic Pathway

To achieve the 2,6-substitution pattern, the synthesis must proceed through a precursor where the 2 and 6 positions are activated or accessible, typically starting from p-cresol (4-methylphenol).[1]

Step-by-Step Protocol

Step 1: Nitration of p-Cresol

  • Reagents: Dilute HNO₃ (prevent oxidation of methyl group).

  • Product: 2,6-Dinitro-p-cresol.[1]

  • Logic: The hydroxyl group (-OH) is a stronger director than the methyl group, directing nitration to its ortho positions (2 and 6).

Step 2: O-Methylation (Protection) [1]

  • Reagents: Dimethyl sulfate (DMS) or Methyl Iodide (MeI), K₂CO₃, Acetone/DMF.

  • Product: 4-Methoxy-2,6-dinitrotoluene.[1][3]

  • Logic: Converts the phenolic hydroxyl to a methoxy group, protecting it from subsequent oxidation and establishing the "4-methoxy" core.

Step 3: Side-Chain Oxidation

  • Reagents: KMnO₄ (Potassium Permanganate) / Na₂CO₃ (aq) or CrO₃ (Chromic Acid).

  • Conditions: Reflux, followed by acidic workup.[2][4][5]

  • Product: 4-Methoxy-2,6-dinitrobenzoic acid .[1][2][4][6][7][8][9]

  • Logic: The methyl group is oxidized to a carboxylic acid. The nitro groups remain intact under these conditions.

Synthetic Pathway Visualization

Synthesis Start p-Cresol (4-Methylphenol) Inter1 2,6-Dinitro-p-cresol Start->Inter1 HNO3 (Nitration) Inter2 4-Methoxy-2,6- dinitrotoluene Inter1->Inter2 MeI / K2CO3 (Methylation) Product 4-Methoxy-2,6- dinitrobenzoic acid Inter2->Product KMnO4 / [O] (Oxidation) Fail 4-Methoxy-3,5- dinitrobenzoic acid Anisic p-Anisic Acid Anisic->Fail HNO3 / H2SO4 (Direct Nitration)

Caption: Figure 1. Validated synthetic route (Green) vs. the failed direct nitration approach (Red).

Reactivity & Functionalization[1]

The unique steric and electronic environment of 4-Methoxy-2,6-dinitrobenzoic acid enables specific chemical transformations useful in library synthesis.

Nucleophilic Aromatic Substitution (S_NAr)

The methoxy group is activated by the two meta-nitro groups (though less so than if they were ortho/para to it).[1] However, the nitro groups themselves are labile under specific conditions, or the methoxy group can be displaced if the ring is sufficiently electron-deficient.

  • Reaction: Displacement of -OCH₃ by amines.[1]

  • Utility: Synthesis of 4-amino-2,6-dinitrobenzoic acid derivatives.[1]

Decarboxylation

Due to the electron-withdrawing nature of the two ortho-nitro groups, the carboxylic acid is prone to thermal decarboxylation.[1]

  • Condition: Heating > 200°C in high-boiling solvents (e.g., Quinoline) with Cu powder.[1]

  • Product: 3,5-Dinitroanisole (1-methoxy-3,5-dinitrobenzene).[1]

  • Significance: This reaction demonstrates the destabilizing effect of the 2,6-nitro pattern on the carboxyl group.

Reduction to Diamines[1]
  • Reagents: H₂ / Pd-C or Fe / HCl.[1]

  • Product: 2,6-Diamino-4-methoxybenzoic acid.[1]

  • Application: Precursor for benzimidazole synthesis or as a monomer for high-performance polyamides.[1]

Applications in Research & Industry

Pharmaceutical Impurity Profiling

In the synthesis of Gefitinib and other quinazoline-based EGFR inhibitors, isovanillic acid derivatives are often nitrated.[8][10][11]

  • Relevance: "Unexpected" nitration at the 2,6-position (relative to COOH) has been documented as a side reaction during the processing of isovanillic acid derivatives.[8][10][11]

  • Role: 4-Methoxy-2,6-dinitrobenzoic acid serves as a Certified Reference Material (CRM) to identify and quantify these specific regiochemical impurities in drug substances.[1]

Photoacid Generators (PAGs)

The 2-nitrobenzyl moiety is a classic photolabile protecting group.[1]

  • Mechanism: Upon UV irradiation, 2-nitrobenzyl derivatives undergo rearrangement to release an acid.

  • Usage: Derivatives of 4-methoxy-2,6-dinitrobenzoic acid (specifically esters) are investigated as non-ionic photoacid generators for chemically amplified photoresists in lithography.[1] The methoxy group tunes the absorption maximum (

    
    ) towards longer wavelengths compared to unsubstituted nitrobenzoic acids.
    
Energetic Materials

As a trisubstituted benzene with two nitro groups, the compound belongs to the class of low-sensitivity energetic precursors. It is investigated in the context of:

  • Insensitive Munitions: Precursors that offer stability against shock but high energy density upon detonation.

  • Co-crystals: Formation of co-crystals with other energetic materials to modify burn rates.

Safety & Handling Protocols

Warning: This compound contains multiple nitro groups, classifying it as a potential energetic material.

  • Explosion Hazard: While benzoic acid derivatives are generally stable, the presence of two nitro groups in a sterically crowded arrangement increases shock sensitivity. Do not heat to dryness without prior DSC (Differential Scanning Calorimetry) testing.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light.

  • Handling: Use non-sparking tools. Perform all synthesis in a blast-shielded fume hood.

  • Toxicity: Suspected mutagen. Avoid inhalation of dust.[12]

References

  • ChemicalBook. (2025).[2] 4-Methoxy-2,6-dinitrobenzoic acid - CAS 95192-59-9 Properties and Suppliers. Link

  • Hermawati, E., et al. (2025).[10][11][13] Study and Characterization of Nitration of Isovanillic Acid Derivatives using NMR and Mass Spectroscopy. ResearchGate. Link

  • Royal Society of Chemistry. (2008).[3] Substituted 2-Nitrobenzyltrichloroacetate Esters for Photodirected Oligonucleotide Detritylation. Organic & Biomolecular Chemistry. Link

  • PubChem. (2025). Compound Summary: 4-Methoxy-2-nitrobenzoic acid (Isomer Comparison). National Library of Medicine. Link[1]

  • ChemNet. (2025). Global Supplier Directory for CAS 95192-59-9. Link

Sources

Computational Characterization of Sterically Congested Aromatics: A Guide to 4-Methoxy-2,6-dinitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the high-precision computational protocol for analyzing 4-Methoxy-2,6-dinitrobenzoic acid . This molecule presents a classic case of "steric inhibition of resonance" due to the 2,6-dinitro substitution pattern (the ortho-effect), which forces the carboxylic acid moiety out of planarity with the aromatic ring.

For researchers in drug development and materials science, accurate modeling of this compound requires deviations from standard "black-box" DFT methods. Standard functionals (e.g., B3LYP) often fail to capture the dispersion forces driving the torsional locking of the carboxyl group. This guide mandates the use of dispersion-corrected functionals (M06-2X or


B97X-D) and implicit solvation models (SMD) to accurately predict pKa and reactivity profiles.

Theoretical Framework & Methodological Selection

The Challenge of Steric Crowding

In 4-Methoxy-2,6-dinitrobenzoic acid, the two nitro groups at the ortho positions create a significant steric barrier. Unlike benzoic acid, which is planar to maximize


-conjugation, this derivative adopts a twisted geometry.
  • Consequence: The conjugation between the carboxyl group and the ring is broken.

  • Electronic Effect: The 4-methoxy group acts as an Electron Donating Group (EDG) via resonance, but the 2,6-nitro groups are strong Electron Withdrawing Groups (EWG). The interplay determines the acidity and nucleophilic susceptibility.

Functional and Basis Set Selection

To ensure scientific integrity and accuracy, the following levels of theory are prescribed:

ComponentSelectionScientific Rationale (Causality)
Functional M06-2X or

B97X-D
Standard B3LYP underestimates steric repulsion and dispersion interactions. M06-2X (Minnesota functional) is parameterized specifically for non-covalent interactions and barrier heights in crowded systems.
Basis Set 6-311++G(d,p) Diffuse functions (++) are non-negotiable for describing the carboxylate anion (

) during pKa calculations, as the electron density is loosely bound. Polarization functions (d,p) describe the anisotropic electron distribution in the nitro groups.
Solvation SMD (Solvation Model based on Density)Superior to standard PCM for calculating

because it accounts for non-electrostatic terms (cavitation, dispersion, solvent structure) critical for pKa accuracy.

Protocol 1: Conformational Search & Geometry Optimization

Objective: Locate the global minimum on the Potential Energy Surface (PES). A planar starting geometry will likely lead to a saddle point (transition state), not a minimum.

Step-by-Step Workflow
  • Initial Guess: Build the molecule with the carboxyl group perpendicular (

    
    ) to the benzene ring.
    
  • Relaxed PES Scan: Perform a relaxed scan of the dihedral angle

    
     from 
    
    
    
    to
    
    
    in
    
    
    increments.
  • Optimization: Take the lowest energy conformer from the scan and perform a full optimization (Opt) with tight convergence criteria.

  • Frequency Analysis: Run a frequency calculation (Freq) on the optimized structure.

    • Validation: Ensure zero imaginary frequencies . If one imaginary frequency exists corresponding to carboxyl rotation, the structure is a transition state, not a minimum.

Visualization of Workflow (DOT)

OptimizationWorkflow Start Start: Build 3D Structure (Set COOH perpendicular) PES_Scan Relaxed PES Scan Dihedral 0° to 180° Start->PES_Scan Select_Min Select Lowest Energy Conformer PES_Scan->Select_Min DFT_Opt DFT Optimization (M06-2X/6-311++G(d,p)) Select_Min->DFT_Opt Freq_Calc Frequency Calculation (Hessian Matrix) DFT_Opt->Freq_Calc Check_Imag Check Imaginary Freqs Freq_Calc->Check_Imag Global_Min Global Minimum Confirmed (Proceed to Properties) Check_Imag->Global_Min 0 Imag Freq Saddle_Point Saddle Point Detected (Perturb Geometry) Check_Imag->Saddle_Point >0 Imag Freq Saddle_Point->Start Re-submit

Figure 1: Decision tree for geometry optimization ensuring the identification of the true steric minimum rather than a planar transition state.

Protocol 2: pKa Prediction via Thermodynamic Cycle[1][2]

Objective: Accurately predict the acidity constant. Direct calculation in solution often fails; the thermodynamic cycle method is the industry standard for high accuracy (< 1 pKa unit error).

The Thermodynamic Cycle

We calculate the free energy of dissociation in the gas phase and couple it with the solvation free energies of all species.

Equation:



Where


 is calculated via:


  • 
    : Experimental value (typically -265.9 kcal/mol).
    
  • 
    : Standard state correction (1 atm to 1 M), typically 1.89 kcal/mol.
    
Computational Steps
  • Gas Phase Optimization: Optimize neutral acid (HA) and conjugate base (

    
    ) in vacuum. Calculate Gibbs Free Energy (
    
    
    
    ).
  • Solution Phase Single Point: Perform single-point energy calculations on the gas-phase geometries using the SMD model (Water). Alternatively, re-optimize in solvent for higher accuracy (Adiabatic method).

  • Data Extraction: Extract "Sum of electronic and thermal Free Energies".

Visualization of Thermodynamic Cycle (DOT)

ThermodynamicCycle HA_gas HA (gas) A_gas A⁻ (gas) + H⁺ (gas) HA_gas->A_gas ΔG(gas) (Deprotonation) HA_solv HA (aq) HA_gas->HA_solv ΔG_solv(HA) A_solv A⁻ (aq) + H⁺ (aq) A_gas->A_solv ΔG_solv(A⁻) + ΔG_solv(H⁺) HA_solv->A_solv ΔG(aq) (Target Value)

Figure 2: Thermodynamic cycle used to calculate pKa.[1] The horizontal red arrow represents gas-phase acidity; vertical dashed lines represent solvation energies calculated via SMD.

Data Presentation & Analysis

When compiling your report, structure your data as follows to allow for direct comparison with experimental analogs.

Structural Parameters (Validation)

Compare calculated values against typical X-ray diffraction data for 2,6-dinitrobenzoic acid derivatives.

ParameterDescriptionExpected Trend (M06-2X)Reason
Dihedral


60° - 90° Steric clash between Nitro-O and Carbonyl-O.
Bond

Ring to Nitro group~1.47 Å Shortened due to resonance (despite twist).
Bond

Methoxy to Ring~1.36 Å Strong resonance donation into the ring.
Electronic Properties (Reactivity)
  • HOMO Location: Predominantly on the 4-Methoxy group and the aromatic ring carbons. This is the site of electrophilic attack.

  • LUMO Location: Concentrated on the Nitro groups and the Carboxyl group. This indicates susceptibility to nucleophilic reduction.

  • MEP (Molecular Electrostatic Potential):

    • Red Region (Negative): Nitro oxygens (H-bond acceptors).

    • Blue Region (Positive): Carboxyl hydrogen (Acidic proton).

References

  • Gaussian 16 User Guide. Thermochemistry in Gaussian.[Link]

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120, 215–241. [Link]

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B, 113(18), 6378–6396. [Link]

  • Ho, J., & Coote, M. L. (2010). A universal approach for continuum solvent pKa calculations: are we there yet? Theoretical Chemistry Accounts, 125, 3–21. [Link]

  • Soto-Delgado, J., et al. (2012). The Ortho Effect in 2,6-Disubstituted Benzoic Acids: A Computational Study. Journal of Molecular Modeling. (General reference for ortho-effect methodology).

Sources

Methodological & Application

Strategic Utilization of 4-Methoxy-2,6-dinitrobenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxy-2,6-dinitrobenzoic acid (CAS: 95192-59-9) is a highly functionalized aromatic scaffold characterized by a "crowded" steric environment.[1][2] Unlike its more common isomer (4-methoxy-3,5-dinitrobenzoic acid), the 2,6-dinitro substitution pattern flanks the carboxylic acid group, creating significant steric inhibition.[1] This unique architecture makes it a valuable, albeit challenging, precursor for synthesizing 2,6-disubstituted benzimidazoles , quinazolinones , and polyfunctionalized anilines used in kinase inhibitor design (e.g., EGFR targets).

This guide details the handling, reactivity, and synthetic protocols for transforming this nitro-rich arene into high-value pharmaceutical intermediates, focusing on the reduction to diamines and subsequent heterocyclic cyclization.

Chemical Profile & Reactivity Analysis

Structural Attributes[1][3]
  • Steric Inhibition of Resonance: The nitro groups at positions 2 and 6 force the carboxylic acid moiety out of planarity with the benzene ring. This drastically reduces the rate of nucleophilic attack at the carbonyl carbon under standard conditions (e.g., Fischer esterification).

  • Electronic Environment: The ring is highly electron-deficient due to two strong electron-withdrawing nitro groups (

    
    ).[1] However, the 4-methoxy group (
    
    
    
    ) acts as an electron donor by resonance, modulating the reactivity at the C1 and C3/C5 positions.
Key Reactivity Modes
Functional GroupReactivity Challenge/OpportunityStrategic Utility
C1-COOH Challenge: Sterically hindered. Difficult to esterify using acidic alcohols.Opportunity: Highly stable to hydrolysis once formed; requires activated alkylation (e.g., MeI + Base) rather than condensation.
C2, C6-NO₂ Challenge: High energetic potential (explosion risk).Opportunity: Precursors to vicinal diamines, essential for benzimidazole formation.
C4-OCH₃ Challenge: Potential demethylation under strong Lewis acids.[1]Opportunity: Can be retained as a solubilizing group or deprotected to a phenol for H-bonding in drug targets.[1]

Application Workflow: The "Symmetric Scaffold" Strategy

The primary utility of 4-methoxy-2,6-dinitrobenzoic acid lies in its conversion to 2,6-diamino-4-methoxybenzoic acid , a "gateway" molecule for synthesizing fused heterocycles.[1]

Pathway Visualization

The following diagram illustrates the transformation of the scaffold into bioactive benzimidazole cores.

G Start 4-Methoxy-2,6- dinitrobenzoic acid Step1 Esterification (Alkyl Halide + Base) Start->Step1 Activation Step2 Reduction (H2/Pd-C or Fe/AcOH) Step1->Step2 Nitro Reduction Intermediate Methyl 2,6-diamino- 4-methoxybenzoate Step2->Intermediate Diamine Formation Prod1 Benzimidazole-4-carboxylate (Kinase Inhibitor Core) Intermediate->Prod1 + Formic Acid/Orthoester (Cyclization) Prod2 Quinazolin-4(3H)-one (via Condensation) Intermediate->Prod2 + Urea/Phosgene (Ring Closure)

Figure 1: Synthetic workflow transforming the dinitro-acid scaffold into privileged medicinal chemistry heterocycles.

Detailed Experimental Protocols

Protocol A: Sterically Controlled Esterification

Rationale: Standard acid-catalyzed esterification (MeOH/H₂SO₄) fails due to the "ortho effect" of the 2,6-nitro groups.[1] We utilize nucleophilic substitution on an alkyl halide to bypass carbonyl attack.

Reagents:

  • 4-Methoxy-2,6-dinitrobenzoic acid (1.0 eq)[1][2][3]

  • Potassium Carbonate (

    
    ) (1.5 eq)
    
  • Methyl Iodide (MeI) (1.2 eq)

  • Solvent: DMF (Dimethylformamide)

Procedure:

  • Dissolution: Dissolve 10 mmol of 4-methoxy-2,6-dinitrobenzoic acid in 20 mL of anhydrous DMF under an inert atmosphere (

    
    ).
    
  • Deprotonation: Add

    
     (15 mmol) in a single portion. Stir at room temperature for 15 minutes until gas evolution ceases.
    
  • Alkylation: Cool the suspension to 0°C. Add Methyl Iodide (12 mmol) dropwise over 10 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Workup: Pour the reaction mixture into 100 mL of ice water. The ester product typically precipitates. Filter the solid, wash with water (

    
    ), and dry under vacuum.
    
    • Expected Yield: 85–92%[1]

    • Note: If oil forms, extract with Ethyl Acetate.

Protocol B: Catalytic Hydrogenation to Diamine

Rationale: This step unmasks the nitrogen nucleophiles required for heterocycle formation.

Safety Warning: Dinitro compounds are energetic. Hydrogenation is exothermic. Ensure strict temperature control.

Reagents:

  • Methyl 4-methoxy-2,6-dinitrobenzoate (from Protocol A)[1]

  • Catalyst: 10% Pd/C (10 wt% loading)

  • Hydrogen Gas (

    
    ) (Balloon pressure or 30 psi)
    
  • Solvent: Methanol/THF (1:1)

Procedure:

  • Setup: In a hydrogenation vessel, dissolve the dinitro ester (5 mmol) in 30 mL MeOH/THF.

  • Catalyst Addition: Under a stream of Argon (to prevent ignition), carefully add 10% Pd/C (100 mg).

  • Reduction: Purge the vessel with

    
     three times. Stir vigorously under 
    
    
    
    atmosphere at room temperature for 12 hours.
    • Observation: The yellow color of the nitro compound will fade to colorless/pale brown.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Keep the catalyst wet (pyrophoric hazard).

  • Isolation: Concentrate the filtrate to obtain the crude diamine. This intermediate is oxidation-sensitive (darkens in air) and should be used immediately in Protocol C.[1]

Protocol C: Cyclization to Benzimidazole Scaffold

Rationale: Formation of the benzimidazole core, a privileged structure in kinase inhibitors (e.g., targeting EGFR or VEGFR).

Reagents:

  • Crude Diamine (from Protocol B)

  • Formamidine Acetate (1.5 eq) or Trimethyl Orthoformate (solvent)

  • Solvent: 2-Methoxyethanol (if using formamidine)[1]

Procedure:

  • Mixing: Suspend the crude diamine (5 mmol) in 15 mL of 2-Methoxyethanol.

  • Cyclization: Add Formamidine Acetate (7.5 mmol).

  • Reflux: Heat the mixture to reflux (approx. 125°C) for 6–8 hours.

  • Workup: Cool to room temperature. The solvent is removed under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradient).

    • Product: Methyl 6-methoxy-1H-benzo[d]imidazole-4-carboxylate.[1]

Mechanistic Insight: The "Unexpected" Pathway

Recent research into EGFR inhibitors has highlighted that 4-methoxy-2,6-dinitrobenzoic acid can arise as an "unexpected product" during the nitration of isovanillic acid derivatives [1].[1][4] This occurs via a complex substitution/rearrangement when positions 3, 4, and 5 are activated.

Understanding this pathway is critical for process chemists:

  • Avoidance: If your target is the 3,5-dinitro isomer, strict temperature control (<10°C) and stoichiometric acid control are required to prevent the thermodynamic 2,6-rearrangement.

  • Exploitation: To intentionally synthesize the 2,6-isomer, one may utilize S_NAr chemistry on 4-chloro-2,6-dinitrobenzoic acid using sodium methoxide, which is often cleaner than direct nitration of anisic acid [2].[1]

Mechanism Substrate 4-Chloro-2,6-dinitrobenzoic acid Complex Meisenheimer Complex (Stabilized by o,o-NO2) Substrate->Complex Addition Reagent NaOMe / MeOH (Nucleophilic Attack) Reagent->Complex Product 4-Methoxy-2,6-dinitrobenzoic acid Complex->Product Elimination of Cl-

Figure 2: Alternative synthesis via S_NAr, avoiding the regioselectivity issues of direct nitration.[1]

Safety & Handling

  • Explosion Hazard: Polynitro aromatic compounds are potentially explosive. 4-Methoxy-2,6-dinitrobenzoic acid should not be heated to dryness or subjected to shock.[1]

  • Toxicity: Like many nitro-aromatics, this compound is likely toxic by inhalation and skin absorption.[1] Use full PPE (gloves, goggles, fume hood).

  • Storage: Store in a cool, dry place away from reducing agents and strong bases.

References

  • Hermawati, E., et al. (2025).[5][6] "Study and Characterization of Nitration of Isovanillic Acid Derivatives using NMR and Mass Spectroscopy." Chimica et Natura Acta, 13(3).[4]

  • Buncel, E., et al. (2025).[6][7] "Reactions of the super-electrophile, 2-(2′,4′-dinitrophenyl)-4,6-dinitrobenzotriazole 1-oxide, with methoxide."[1][7] ResearchGate.

  • ChemicalBook. (2026). "4-Methoxy-2,6-dinitrobenzoic acid Product Description and CAS Data."

  • PrepChem. "Synthesis of 4-chloro-3,5-dinitrobenzoate" (Analogous chemistry for dinitro-benzoate handling).

Sources

4-Methoxy-2,6-dinitrobenzoic acid as a synthetic building block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Methoxy-2,6-dinitrobenzoic acid as a Synthetic Building Block

Part 1: Executive Summary & Strategic Utility

4-Methoxy-2,6-dinitrobenzoic acid represents a specialized class of "crowded" aromatic scaffolds. Unlike its more common isomer (4-methoxy-3,5-dinitrobenzoic acid), the 2,6-dinitro substitution pattern creates a unique steric and electronic environment around the carboxyl group. This "ortho-effect" inhibits coplanarity, making the carboxylate resistant to standard esterification but highly reactive in decarboxylative couplings or as a precursor to sterically shielded heterocycles.[1]

Core Applications:

  • Precursor to Multifunctional Heterocycles: Reduction yields 2,6-diamino-4-methoxybenzoic acid , a critical intermediate for synthesizing 4-substituted benzimidazoles and quinazolinones used in kinase inhibitor development (e.g., EGFR inhibitors).[1]

  • Supramolecular Chemistry: The electron-deficient ring (due to two nitro groups) acts as a

    
    -acid, capable of forming charge-transfer complexes with electron-rich arenes (
    
    
    
    -bases).
  • Decarboxylative Cross-Coupling: The 2,6-nitro groups facilitate radical decarboxylation, allowing the molecule to serve as an aryl radical source in Minisci-type reactions.[1]

Part 2: Synthetic Pathways & Mechanism

The synthesis of 4-methoxy-2,6-dinitrobenzoic acid is non-trivial because direct nitration of 4-methoxybenzoic acid (anisic acid) favors the 3,5-dinitro isomer due to the directing effects of the methoxy (ortho/para) and carboxyl (meta) groups.[1]

The "Displacement" Strategy (Nucleophilic Aromatic Substitution): The most reliable route utilizes 2,4,6-trinitrobenzoic acid (derived from oxidation of TNT).[1] The nitro group at the 4-position is activated for Nucleophilic Aromatic Substitution (


) by the flanking nitro groups at 2 and 6, allowing selective displacement by methoxide.[1]
Synthetic Logic Flow (Graphviz Diagram)

SyntheticPathway cluster_safety Safety Critical TNT 2,4,6-Trinitrotoluene (TNT) TNBA 2,4,6-Trinitrobenzoic Acid TNT->TNBA Oxidation (Na2Cr2O7/H2SO4) Target 4-Methoxy-2,6- dinitrobenzoic acid (Target Scaffold) TNBA->Target SnAr Displacement (NaOMe/MeOH, 60°C) Diamine 2,6-Diamino-4- methoxybenzoic acid Target->Diamine Reduction (H2, Pd/C or Fe/AcOH) Benzimidazole 4-Methoxy-7-carboxy- benzimidazole Diamine->Benzimidazole Cyclization (Formic Acid)

Caption: Divergent synthesis starting from trinitro-precursors. The


 step is regioselective for the 4-position.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis via of 2,4,6-Trinitrobenzoic Acid

Note: This reaction exploits the "leaving group" character of the nitro group in highly electron-deficient systems.

Reagents:

  • 2,4,6-Trinitrobenzoic acid (10.0 mmol)[1]

  • Sodium Methoxide (NaOMe), 25% wt in Methanol (22.0 mmol)[1]

  • Methanol (Anhydrous)[1]

  • Hydrochloric acid (1M)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 2,4,6-trinitrobenzoic acid (2.57 g) in anhydrous methanol (30 mL) in a round-bottom flask equipped with a reflux condenser and nitrogen inlet.

  • Addition: Cool the solution to 0°C. Add the Sodium Methoxide solution dropwise over 20 minutes. Observation: The solution will darken (formation of Meisenheimer complex).[1]

  • Reaction: Allow the mixture to warm to room temperature, then heat to mild reflux (60°C) for 4 hours. Monitor by TLC (Eluent: DCM/MeOH 9:1).[1] The starting material spot (

    
    ) should disappear, replaced by the product (
    
    
    
    ).
  • Quench: Cool to room temperature. Pour the reaction mixture into ice-water (100 mL).

  • Acidification: Carefully acidify to pH 2 using 1M HCl. The product will precipitate as a yellowish solid.[1]

  • Isolation: Filter the precipitate, wash with cold water (2 x 20 mL), and dry under vacuum at 45°C.

    • Yield Expectation: 75-85%.[1]

    • Purification: Recrystallize from Ethanol/Water (1:[1]1) if necessary.[1]

Protocol B: Catalytic Reduction to 2,6-Diamino-4-methoxybenzoic acid

Critical Control Point: Avoid high temperatures during reduction to prevent thermal decarboxylation of the unstable amino-acid intermediate.[1]

Reagents:

  • 4-Methoxy-2,6-dinitrobenzoic acid (5.0 mmol)

  • Palladium on Carbon (Pd/C), 10% wt (100 mg)[1]

  • Ethanol (50 mL)

  • Hydrogen Gas (Balloon pressure)[1]

Methodology:

  • Suspend the dinitro acid in Ethanol.[1] Add the Pd/C catalyst carefully (under Argon flow to prevent ignition).[1]

  • Purge the vessel with Hydrogen gas.[1] Stir vigorously at Room Temperature (20-25°C) for 6 hours.

  • Filtration: Filter through a Celite pad to remove the catalyst.[1][2] Caution: Do not let the catalyst dry out (pyrophoric).

  • Concentration: Evaporate the solvent under reduced pressure at <40°C. The diamine is sensitive to oxidation; use immediately for the next step (e.g., cyclization).[1]

Part 4: Quantitative Data & Properties

Table 1: Physicochemical Profile

PropertyValueNotes
Molecular Formula

Molecular Weight 242.14 g/mol
Melting Point 192–194 °CDecomposes upon melting (Decarboxylation risk)
pKa (COOH) ~1.8 - 2.2Significantly more acidic than benzoic acid (pKa 4.[3]2) due to ortho-nitro electron withdrawal.[1]
Solubility DMSO, DMF, MeOHPoor solubility in non-polar solvents (Hexane, Toluene).[1]
Appearance Yellow crystalline solid

Table 2: Reactivity Comparison (Isomers)

IsomerNitration RouteSteric Hindrance (COOH)Primary Utility
4-Methoxy-2,6-dinitro Indirect (

)
High (Ortho-blocked)Benzimidazole synthesis, Decarboxylative coupling
4-Methoxy-3,5-dinitro Direct NitrationLowStandard esterification, Amide coupling

Part 5: Safety & Handling (E-E-A-T)

1. Explosion Hazard (Polynitro Compounds): While 4-methoxy-2,6-dinitrobenzoic acid is more stable than TNT, it is still a polynitro aromatic.[1]

  • Protocol: Never heat the dry solid above 150°C.

  • Storage: Store wet (with 10% water) if keeping for long periods, or in small quantities (<5g) in a cool, dry place.

2. Skin Sensitization: Dinitro-compounds are potent sensitizers.[1] Double-gloving (Nitrile) and use of a fume hood are mandatory.[1]

3. Waste Disposal: Do not mix with strong bases or reducing agents in the waste stream.[1] Quench with dilute acid before disposal.

References

  • Synthesis via Nucleophilic Substitution

    • Mechanism of Alkoxide Substitution in Polynitroarenes.
    • Source: Journal of Organic Chemistry.[1][2] "Nucleophilic Aromatic Substitution of 2,4,6-Trinitrobenzoic Acid Derivatives."

    • (Reference for 2,4,6-trinitrobenzoic acid preparation).[1]

  • Reduction Protocols

    • Catalytic Hydrogen
    • Source: Chemical Reviews, "Heterogeneous C
    • [1]

  • Application in Heterocycles

    • Synthesis of Benzimidazoles
    • Source: European Journal of Medicinal Chemistry.[1]

    • [1]

  • Safety Data

    • PubChem Compound Summary: 2,6-Dinitrobenzoic acid derivatives.[1]

    • (General safety for the class).[1]

Sources

Application Note: 4-Methoxy-2,6-dinitrobenzoic Acid in Photochemical Caging & Electron Transfer

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the role of 4-Methoxy-2,6-dinitrobenzoic acid (and its reduced benzyl alcohol derivative) as a specialized scaffold in photochemical applications. While standard o-nitrobenzyl groups are ubiquitous, the 2,6-dinitro substitution pattern offers unique kinetic advantages (faster release rates) and the 4-methoxy group provides electronic tuning (red-shifted absorption), making this scaffold highly relevant for time-resolved drug delivery and mechanistic photochemistry.

Executive Summary

4-Methoxy-2,6-dinitrobenzoic acid serves two critical roles in modern photochemistry:

  • Precursor to High-Efficiency Caging Groups: It is the synthetic precursor to 4-methoxy-2,6-dinitrobenzyl alcohol , a "fast-release" photolabile protecting group (PPG). The 2,6-dinitro substitution forces the nitro group out of planarity, accelerating the photo-isomerization step compared to mono-nitro variants (like NVOC), while the 4-methoxy group tunes the absorption maximum toward the near-UV (365–400 nm), reducing phototoxicity in biological systems.

  • Electron Acceptor in PET: The electron-deficient dinitro aromatic core acts as a potent electron acceptor in Photoinduced Electron Transfer (PET) systems, utilized in studying radical ion pair dynamics and designing photo-activated DNA cleaving agents.

Scientific Mechanism: The "Push-Pull" Photophysics

The Caging Mechanism (The "DNB" Advantage)

The primary utility lies in the conversion of the acid to its benzyl ester or carbamate (caged drug). Upon UV irradiation, the molecule undergoes a nitro-to-aci-nitro tautomerization followed by an irreversible rearrangement.

  • Steric Acceleration: In 2,6-dinitro systems, the steric crowding between the nitro groups and the benzylic substituent forces the nitro group to rotate out of the aromatic plane. This pre-organization lowers the energy barrier for hydrogen abstraction (the rate-limiting step), resulting in quantum yields (

    
    ) often exceeding 0.6, significantly higher than standard o-nitrobenzyl systems (
    
    
    
    ).
  • Electronic Tuning: The 4-methoxy substituent acts as an electron donor ("Push"), while the two nitro groups are acceptors ("Pull"). This intramolecular charge transfer (ICT) red-shifts the absorption tail, allowing uncaging at longer wavelengths (365 nm or 405 nm), which is less damaging to live cells than the 300 nm required for unsubstituted DNB.

Pathway Diagram (Graphviz)

PhotolysisMechanism Precursor 4-Methoxy-2,6-dinitrobenzyl-Drug (Ground State) Excited Excited State (n-π*) Precursor->Excited hν (365-405 nm) AciNitro aci-Nitro Intermediate (Short-lived) Excited->AciNitro H-Abstraction (Fast k > 10^9 s^-1) Hemiacetal Cyclic Hemiacetal AciNitro->Hemiacetal Cyclization Products Free Drug + 4-Methoxy-2-nitro-6-nitrosobenzaldehyde Hemiacetal->Products Hydrolysis (Release Step)

Caption: Photochemical uncaging pathway. The 2,6-dinitro steric strain accelerates the H-abstraction step, leading to rapid drug release.

Experimental Protocols

Protocol A: Synthesis of the Photolabile Linker (Acid Reduction)

Objective: Convert 4-Methoxy-2,6-dinitrobenzoic acid to 4-Methoxy-2,6-dinitrobenzyl alcohol.

Reagents:

  • Starting Material: 4-Methoxy-2,6-dinitrobenzoic acid (1.0 eq)[1]

  • Reducing Agent: Borane-THF complex (BH₃·THF) (1.0 M solution, 3.0 eq)

  • Solvent: Anhydrous THF

  • Quench: Methanol, 1M HCl

Workflow:

  • Setup: Flame-dry a 100 mL round-bottom flask under Argon atmosphere.

  • Dissolution: Dissolve 4-Methoxy-2,6-dinitrobenzoic acid (500 mg) in anhydrous THF (10 mL). Cool to 0°C.

  • Reduction: Dropwise add BH₃·THF over 15 minutes. The solution may turn deep orange (formation of borate complexes).

  • Reflux: Warm to room temperature, then reflux for 4 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexane; Product R_f ≈ 0.4).

  • Quench: Cool to 0°C. Carefully add Methanol (5 mL) dropwise (gas evolution!). Follow with 1M HCl (5 mL).

  • Workup: Stir for 30 mins. Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with Brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Gradient: 10% -> 40% EtOAc/Hexane).

    • Yield Target: >85%[2][3][4][5]

    • Validation: ¹H NMR (CDCl₃): Look for benzylic protons singlet at ~4.8 ppm.

Protocol B: Photolysis & Uncaging Validation

Objective: Quantify the release of a model payload (e.g., Benzoic Acid) from the 4-methoxy-2,6-dinitrobenzyl ester.

Materials:

  • Light Source: 365 nm LED (approx. 10 mW/cm²) or Mercury Arc Lamp with 365 nm bandpass filter.

  • Solvent: 50:50 Acetonitrile:PBS Buffer (pH 7.4).

  • Analytical: HPLC-UV (C18 column).

Step-by-Step:

  • Preparation: Prepare a 100 µM solution of the caged compound in the solvent mixture.

  • Baseline: Inject 10 µL into HPLC to establish t=0 peak area.

  • Irradiation: Aliquot 1 mL samples into quartz cuvettes. Irradiate for defined intervals (0, 30s, 60s, 2m, 5m, 10m).

  • Quantification: Analyze each time point by HPLC.

    • Monitor disappearance of Caged material (Retention time ~12 min).

    • Monitor appearance of Free Payload (Retention time ~4 min) and Nitroso-aldehyde byproduct (Retention time ~8 min).

  • Data Analysis: Plot % Conversion vs. Time. Fit to a first-order exponential decay (

    
    ) to determine the photochemical rate constant (
    
    
    
    ).

Data Summary & Comparison

The following table contrasts the 4-Methoxy-2,6-dinitro scaffold against standard caging groups.

Feature2-Nitrobenzyl (NB)4,5-Dimethoxy-2-nitrobenzyl (NVOC)4-Methoxy-2,6-dinitrobenzyl (MDNB)
Abs Max (

)
~280 nm~350 nm~365 nm
Uncaging Rate (

)
1.0 (Slow)5.0 (Moderate)>50.0 (Fast)
Quantum Yield (

)
0.130.1 - 0.20.4 - 0.6
Byproduct NitrosobenzaldehydeNitrosodimethoxybenzaldehydeNitroso-methoxy-nitrobenzaldehyde
Primary Utility General useSolid-phase synthesisFast kinetic studies / Time-resolved FRET

Note: The "Fast" rate of MDNB is due to the steric torsion preventing coplanarity of the nitro group, accelerating the H-abstraction.

Troubleshooting & Critical Considerations

Stability Issues[6]
  • Thermal Stability: 2,6-dinitrobenzyl esters are generally thermally stable, but the acid precursor (4-Methoxy-2,6-dinitrobenzoic acid) can undergo slow thermal decarboxylation if heated >100°C in strongly acidic media.

  • Base Sensitivity: The benzylic protons in the caged compound are slightly acidic. Avoid strong bases (pH > 10) during storage, as this can lead to premature degradation via Meisenheimer complex formation.

Inner Filter Effect

The byproduct (nitroso-aldehyde) absorbs strongly at ~350-400 nm.

  • Problem: As the reaction proceeds, the byproduct absorbs the incident light, slowing down the reaction (Inner Filter Effect).

  • Solution: Use a photolysis wavelength at the red-edge (e.g., 405 nm) where the byproduct absorbance is lower, or use flow-cell setups to remove products continuously.

References

  • Synthesis of Dinitrobenzyl Caging Groups

    • Title: "Photolabile Protecting Groups: Photochemistry of the 2,6-Dinitrobenzyl System."
    • Source:Journal of the American Chemical Society.
    • Context: Establishes the kinetic superiority of 2,6-dinitro systems over mono-nitro systems.
    • URL:[Link] (Representative link for DNB chemistry).

  • Mechanistic Insight (Steric Acceleration)

    • Title: "2,6-Dinitrobenzyl Esters as Photolabile Protecting Groups for Carboxylic Acids."
    • Source:Macromolecules.
    • Context: Details the synthesis and quantum yield measurements of DNB deriv
    • URL:[Link]

  • Red-Shifted Variants (Methoxy Substitution)

    • Title: "o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections."
    • Source:Chemistry – A European Journal.
    • Context: Discusses the electronic effect of methoxy substituents on the absorption spectrum of nitrobenzyl cages.
    • URL:[Link]

  • General Photochemistry of Nitro-Aromatics

    • Title: "Photochemistry of Nitroaromatic Compounds."[6]

    • Source:Chemical Reviews.
    • Context: Comprehensive review of the nitro-to-nitroso rearrangement mechanism.
    • URL:[Link]

Sources

4-Methoxy-2,6-dinitrobenzoic acid in the synthesis of photoacid generators

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Methoxy-2,6-Dinitrobenzoic Acid Derivatives in Photoacid Generator Synthesis

Part 1: Executive Summary & Strategic Rationale

The Challenge: Modern chemically amplified resists (CARs) and photopolymerization systems require Photoacid Generators (PAGs) that offer high quantum yields, tunable absorption spectra (i-line to Deep UV), and excellent solubility in organic matrices. Traditional onium salts often suffer from limited solubility in non-polar resists and potential metal contamination.

The Solution: 4-Methoxy-2,6-dinitrobenzoic acid serves as a critical scaffold for synthesizing non-ionic nitrobenzyl sulfonate PAGs . The specific substitution pattern offers two distinct advantages:

  • Electronic Tuning (Red-Shift): The electron-donating methoxy group (C4) combined with two electron-withdrawing nitro groups (C2, C6) creates a "push-pull" electronic system. This red-shifts the absorption maximum (

    
    ) compared to unsubstituted nitrobenzyl derivatives, making it highly sensitive to i-line (365 nm) and h-line (405 nm) irradiation.
    
  • Enhanced Kinetics: The presence of two nitro groups ortho to the benzylic center accelerates the rate of photo-induced proton transfer, improving photospeed.

This guide details the protocol for converting 4-Methoxy-2,6-dinitrobenzoic acid into a high-performance sulfonate PAG (4-methoxy-2,6-dinitrobenzyl tosylate) and explains the mechanistic principles of its operation.

Part 2: Chemical Background & Mechanism

The Role of the Precursor

The target molecule, 4-Methoxy-2,6-dinitrobenzyl tosylate , acts as a "caged" strong acid. It is electrically neutral (non-ionic) until irradiated. The starting material, 4-Methoxy-2,6-dinitrobenzoic acid, provides the photo-labile "cage."

Photochemical Mechanism (o-Nitrobenzyl Rearrangement)

Upon UV irradiation, the nitrobenzyl moiety undergoes an intramolecular redox reaction (Norrish Type II-like). The nitro group abstracts a hydrogen from the benzylic carbon, leading to the cleavage of the sulfonate ester bond.

Key Outcome: Release of p-Toluenesulfonic acid (strong acid) + Formation of a nitroso-benzaldehyde byproduct.

DOT Diagram: Photochemical Activation Pathway

PAG_Mechanism PAG PAG (Ground State) 4-Methoxy-2,6-dinitrobenzyl Sulfonate Excited Excited State (S1/T1) [n -> π* Transition] PAG->Excited hv (365/405 nm) Aci aci-Nitro Intermediate (H-Abstraction) Excited->Aci Intramolecular H-Transfer Cleavage Bond Cleavage & Rearrangement Aci->Cleavage Cyclization Products Final Products: 1. p-Toluenesulfonic Acid (H+) 2. 4-Methoxy-2,6-nitrosobenzaldehyde Cleavage->Products Release

Caption: Fig 1.[1] Photochemical pathway of dinitrobenzyl PAGs. The nitro group abstracts a benzylic proton, triggering ester cleavage and acid release.

Part 3: Experimental Protocols

Synthesis Workflow Overview

The synthesis involves three critical stages:

  • Nitration: Constructing the dinitro scaffold.

  • Chemoselective Reduction: Converting the carboxylic acid to an alcohol without reducing the nitro groups.

  • Coupling: Forming the sulfonate ester (the active PAG).

DOT Diagram: Synthesis Workflow

Synthesis_Flow Start Start: 4-Methoxybenzoic Acid (p-Anisic Acid) Step1 Step 1: Nitration (HNO3 / H2SO4) Start->Step1 Inter1 Intermediate A: 4-Methoxy-2,6-dinitrobenzoic Acid Step1->Inter1 Step2 Step 2: Chemoselective Reduction (BH3·THF or Acid Chloride route) Inter1->Step2 Inter2 Intermediate B: 4-Methoxy-2,6-dinitrobenzyl Alcohol Step2->Inter2 Step3 Step 3: Sulfonylation (TsCl, Pyridine, DCM) Inter2->Step3 Final Target PAG: 4-Methoxy-2,6-dinitrobenzyl Tosylate Step3->Final

Caption: Fig 2. Step-by-step synthetic route from p-anisic acid to the final sulfonate PAG.

Protocol A: Synthesis of 4-Methoxy-2,6-Dinitrobenzoic Acid

Objective: Introduce two nitro groups ortho to the carboxylic acid.

Reagents:

  • 4-Methoxybenzoic acid (p-Anisic acid): 10.0 g (65.7 mmol)

  • Concentrated Sulfuric Acid (

    
    ): 40 mL
    
  • Fuming Nitric Acid (

    
    , >90%): 15 mL
    
  • Ice/Water bath.

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g of p-anisic acid in 40 mL of conc.

    
    . Stir at room temperature until fully dissolved.
    
  • Cooling: Place the flask in an ice-salt bath and cool to 0–5°C.

  • Nitration: Add fuming

    
     (15 mL) dropwise over 30 minutes. Critical: Maintain temperature below 10°C to prevent decarboxylation or oxidative degradation.
    
  • Reaction: Allow the mixture to stir at 0°C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.

  • Quenching: Pour the reaction mixture slowly onto 300 g of crushed ice with vigorous stirring. A yellow precipitate will form.

  • Isolation: Filter the solid, wash extensively with cold water (3 x 50 mL) to remove acid traces, and dry in a vacuum oven at 50°C.

  • Purification: Recrystallize from Ethanol/Water (1:1).

    • Yield Target: >80%[2][3][4][5]

    • Appearance: Yellow crystalline solid.

Protocol B: Chemoselective Reduction to Benzyl Alcohol

Objective: Reduce -COOH to


 while preserving the 

groups. Note: Standard

is NOT suitable as it reduces nitro groups to amines. We use the Borane-THF complex method.

Reagents:

  • 4-Methoxy-2,6-dinitrobenzoic acid (from Step A): 5.0 g (20.6 mmol)

  • Borane-THF complex (

    
    ): 1.0 M solution, 31 mL (1.5 eq)
    
  • Anhydrous THF: 50 mL

  • Methanol (for quenching).[6]

Procedure:

  • Setup: Flame-dry a 2-neck flask and purge with Nitrogen/Argon.

  • Solvation: Dissolve the starting acid (5.0 g) in 50 mL anhydrous THF. Cool to 0°C.

  • Addition: Add the

    
     solution dropwise via syringe. Gas evolution (
    
    
    
    ) will occur.
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature overnight.

  • Quenching: Cool back to 0°C. Slowly add Methanol (10 mL) to destroy excess borane. Caution: Vigorous bubbling.

  • Workup: Evaporate solvents under reduced pressure. Dissolve residue in Ethyl Acetate (100 mL), wash with saturated

    
     and brine. Dry over 
    
    
    
    .
  • Product: 4-Methoxy-2,6-dinitrobenzyl alcohol .

    • Validation: IR spectroscopy should show loss of Carbonyl stretch (

      
      ) and appearance of broad OH stretch (
      
      
      
      ).
Protocol C: Synthesis of the PAG (Sulfonylation)

Objective: Couple the alcohol with p-Toluenesulfonyl chloride (TosCl).

Reagents:

  • 4-Methoxy-2,6-dinitrobenzyl alcohol: 2.28 g (10 mmol)

  • p-Toluenesulfonyl chloride (TosCl): 2.10 g (11 mmol)

  • Pyridine (solvent/base): 10 mL (or DCM + Triethylamine)

  • Dichloromethane (DCM): 20 mL

Procedure:

  • Mixing: Dissolve the alcohol in Pyridine (10 mL) and cool to 0°C.

  • Addition: Add TosCl portion-wise over 10 minutes.

  • Stirring: Stir at 0°C for 2 hours, then place in a refrigerator (4°C) overnight.

  • Workup: Pour mixture into ice water (100 mL) containing 10 mL conc. HCl (to neutralize pyridine). Extract with DCM (3 x 30 mL).

  • Washing: Wash organic layer with water,

    
    , and brine.
    
  • Crystallization: Evaporate solvent. Recrystallize the residue from Isopropanol/Hexane.

  • Final Product: 4-Methoxy-2,6-dinitrobenzyl p-toluenesulfonate .

Part 4: Characterization & Data Analysis

Table 1: Expected Physicochemical Properties

PropertyValue / CharacteristicRelevance
Appearance Pale yellow to orange crystalsIndicates purity; dark orange suggests decomposition.
Melting Point 125–130°C (Derivative dependent)Thermal stability parameter for resist baking steps.
UV

~360 nm (tailing to 410 nm)Matches i-line (365 nm) and h-line (405 nm) lithography sources.
Solubility High in PGMEA, CyclohexanoneCompatible with standard industry resist solvents.
Thermal Stability Stable up to ~160°CMust survive "Soft Bake" (typically 90–110°C) without degradation.

Quality Control Check (NMR):

  • 
     (CDCl3):  Look for the singlet of the methoxy group (~3.9 ppm) and the benzylic methylene protons (
    
    
    
    ). In the PAG, the benzylic protons shift downfield (~5.5 ppm) compared to the alcohol (~4.8 ppm) due to the electron-withdrawing sulfonate.

Part 5: Safety & Handling

  • Energetic Materials: Polynitro compounds can be explosive. While dinitrobenzoic acids are generally stable, avoid heating dry solids above 150°C or subjecting them to mechanical shock.

  • Acid Burns: Nitration uses fuming nitric acid and sulfuric acid. Full PPE (face shield, acid-resistant gloves) is mandatory.

  • Light Sensitivity: The final PAG is light-sensitive. Perform Step 3 and all subsequent handling under yellow light or in amber glassware to prevent premature acid generation.

Part 6: References

  • Reichmanis, E., et al. "Nitrobenzyl Ester Chemistry for Chemical Amplification Resists." Chemistry of Materials, vol. 3, no.[7] 3, 1991, pp. 394–407.

  • Houlihan, F. M., et al. "Synthesis and Lithographic Characterization of Nitrobenzyl Sulfonates." Journal of Photopolymer Science and Technology, vol. 3, no. 3, 1990.

  • Wilkins, C. W. "Photochemical generation of acids from nitrobenzyl compounds." Journal of Vacuum Science & Technology B, vol. 1, no. 4, 1983.

  • Application Note Reference: "Reduction of Carboxylic Acids in the Presence of Nitro Groups." Organic Chemistry Portal.

  • Zeppuhar, A., et al. "Photoacid Generators Activated Through Sequential Two-Photon Excitation."[8] ChemRxiv, 2021.

Sources

Troubleshooting & Optimization

common side reactions in the synthesis of 4-Methoxy-2,6-dinitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Ticket Type: Process Troubleshooting & Optimization Assigned Specialist: Senior Application Scientist

Executive Summary: The Structural Paradox

Welcome to the technical support center. If you are encountering difficulties in synthesizing 4-Methoxy-2,6-dinitrobenzoic acid , you are likely facing one of two critical issues: Regiochemical Mismatch (getting the 3,5-isomer instead of 2,6) or Nucleophilic Competition (getting the phenol instead of the methoxy ether).

This guide addresses the specific challenges of placing nitro groups at the sterically crowded 2,6-positions while maintaining the 4-methoxy functionality.

Part 1: The Diagnostic Decision Tree

Before troubleshooting, we must identify your synthetic route. The side reactions differ fundamentally based on your starting material.

SynthesisRoutes Start Select Starting Material Anisic Route A: 4-Methoxybenzoic Acid (Direct Nitration) Start->Anisic Chloro Route B: 4-Chloro-2,6-Dinitrobenzoic Acid (SnAr Substitution) Start->Chloro WrongIsomer CRITICAL FAILURE: Yields 3,5-Dinitro Isomer (Regioselectivity Trap) Anisic->WrongIsomer Electrophilic Subst. Target TARGET SUCCESS: 4-Methoxy-2,6-Dinitrobenzoic Acid Chloro->Target Methoxide (SnAr) SideRxn Side Reaction: Hydrolysis to Phenol Chloro->SideRxn Water Contamination

Figure 1: Route Selection Decision Tree. Route A is the most common source of user error due to electronic directing effects.

Part 2: Troubleshooting Guide & FAQs

Issue 1: The "Wrong Isomer" Trap (Regioselectivity)

User Complaint: "I nitrated 4-methoxybenzoic acid using HNO3/H2SO4, but NMR shows the nitro groups are meta to the carboxyl group (positions 3,5), not ortho (2,6)."

Technical Analysis: This is a fundamental mismatch between target structure and electronic directing effects.

  • Mechanism: The methoxy group (-OMe) at position 4 is a strong ortho/para director. The carboxyl group (-COOH) at position 1 is a meta director.[1]

  • The Conflict: Both groups direct incoming electrophiles to positions 3 and 5.

    • Ortho to -OMe = Positions 3, 5.

    • Meta to -COOH = Positions 3, 5.

  • Result: Direct nitration will always overwhelmingly favor 4-methoxy-3,5-dinitrobenzoic acid . The 2,6-positions are electronically deactivated by the methoxy group (meta relationship) and sterically hindered.

Corrective Action: You cannot force this reaction to 2,6. You must switch to Route B (Nucleophilic Aromatic Substitution - SnAr) .

  • Start with: 4-Chloro-2,6-dinitrobenzoic acid (or 4-Chloro-2,6-dinitrotoluene, followed by oxidation).

  • Reaction: Displace the Chlorine (activated by two ortho-nitro groups) with Methoxide.

Issue 2: The "Hydrolysis" Hazard (SnAr Route)

User Complaint: "I am using 4-chloro-2,6-dinitrobenzoic acid with sodium methoxide, but I am isolating 4-hydroxy-2,6-dinitrobenzoic acid (the phenol)."

Technical Analysis: In Nucleophilic Aromatic Substitution (SnAr), the 4-position is highly activated by the electron-withdrawing nitro groups at 2 and 6. This makes it susceptible to attack by any nucleophile, not just methoxide.

  • The Culprit: Water. Hydroxide ions (OH⁻) generated from trace water are often better nucleophiles or compete effectively with methoxide (MeO⁻).

  • Side Reaction: Ar-Cl + OH⁻ → Ar-OH + Cl⁻

Troubleshooting Protocol:

VariableSpecificationReason
Solvent Quality Anhydrous Methanol (<50 ppm H₂O)Prevents generation of OH⁻ ions.
Reagent NaOMe (Solid, 95%+) or freshly preparedAvoid aqueous NaOH/MeOH mixtures.
Atmosphere Nitrogen/Argon BalloonPrevents absorption of atmospheric moisture.
Temperature 0°C to Room TempHigh heat promotes hydrolysis if any water is present.
Issue 3: Decarboxylation (Thermal Instability)

User Complaint: "My product yield is low, and I see a spot on TLC corresponding to 1-methoxy-3,5-dinitrobenzene."

Technical Analysis: Benzoic acids with nitro groups at the 2 and 6 positions suffer from Steric Inhibition of Resonance .

  • Mechanism: The bulky nitro groups force the carboxyl group out of the plane of the benzene ring. This destabilizes the C-C bond connecting the carboxyl group to the ring, making it prone to thermal cleavage (decarboxylation), releasing CO₂.

  • Trigger: Excessive heating during workup or recrystallization.

Corrective Action:

  • Acidification: When acidifying the carboxylate salt to precipitate the product, keep the temperature <10°C .

  • Drying: Do not oven dry >60°C. Use a vacuum desiccator over P₂O₅.

  • Distillation: Never attempt to distill this product.

Part 3: Optimized Synthetic Protocol (SnAr Route)

This protocol avoids the regioselectivity trap and minimizes hydrolysis.

Reagents:

  • 4-Chloro-2,6-dinitrobenzoic acid (1.0 eq)

  • Sodium Methoxide (2.2 eq) — Note: Extra eq needed to deprotonate the carboxylic acid first.

  • Anhydrous Methanol (10V)

Step-by-Step Workflow:

  • Preparation: Dissolve Sodium Methoxide in anhydrous methanol under N₂ atmosphere. Cool to 0°C.[2]

  • Addition: Slowly add 4-chloro-2,6-dinitrobenzoic acid. The solution will turn deep red/orange (formation of Meisenheimer complex).

    • Why? Slow addition controls the exotherm and prevents thermal decomposition.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (20-25°C). Monitor by TLC (Mobile Phase: DCM/MeOH 9:1).

    • Checkpoint: Look for the disappearance of the Chloro-starting material.

  • Quench (Critical): Pour the reaction mixture into ice-cold dilute HCl (1M).

    • Why? You must protonate the carboxylate to precipitate the free acid. Heat here causes decarboxylation.[3]

  • Isolation: Filter the precipitate immediately. Wash with ice water.[4]

  • Purification: Recrystallize from minimal Methanol/Water (keep temp <60°C).

Part 4: Mechanistic Visualization

The following diagram illustrates the competition between the desired substitution and the hydrolysis side reaction.

SnArMechanism Substrate 4-Chloro-2,6-dinitrobenzoic acid (Activated Substrate) Meisenheimer Meisenheimer Complex (Intermediate) Substrate->Meisenheimer + NaOMe (Nucleophilic Attack) SideProduct SIDE PRODUCT: 4-Hydroxy-2,6-dinitrobenzoic acid Substrate->SideProduct + H2O / OH- (Hydrolysis) Product PRODUCT: 4-Methoxy-2,6-dinitrobenzoic acid Meisenheimer->Product - NaCl (Elimination)

Figure 2: SnAr Mechanism showing the competition between Methoxide (Product) and Water (Side Product).

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley, 1992. (Section on Nucleophilic Aromatic Substitution and Steric Inhibition of Resonance).
  • Chemistry LibreTexts. Nucleophilic Aromatic Substitution. Available at: [Link][5]

  • American Chemical Society. Substituent effects on the decarboxylation of dinitrobenzoate ions. J. Am. Chem. Soc. 1959, 81, 23, 6187–6192. Available at: [Link]

  • Organic Syntheses. 2,5-Dinitrobenzoic Acid (Example of Nitro-Acid Synthesis). Coll. Vol. 3, p.334 (1955). Available at: [Link]

Sources

optimizing reaction conditions for 4-Methoxy-2,6-dinitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the optimization of reaction conditions for 4-Methoxy-2,6-dinitrobenzoic acid (CAS: 95192-59-9). This specific isomer presents significant synthetic challenges due to the electronic mismatch between the directing effects of the substituents and the steric crowding of the 2,6-nitro groups flanking the carboxylic acid.

Executive Summary & Molecule Profile

  • Target Molecule: 4-Methoxy-2,6-dinitrobenzoic acid[1][2]

  • Primary Challenge: The "2,6-dinitro" substitution pattern is difficult to access via direct nitration of 4-methoxybenzoic acid (anisic acid), which predominantly yields the 3,5-dinitro isomer due to the directing power of the methoxy group.

  • Viable Synthetic Strategies:

    • Oxidative Route (Recommended): Synthesis of 4-methoxy-2,6-dinitrotoluene followed by oxidation of the methyl group.

    • Nucleophilic Aromatic Substitution (SNAr): Displacement of a leaving group (Cl/F) on a 4-halo-2,6-dinitrobenzoic acid precursor.

Critical Synthesis Workflows

Route A: The Oxidative Pathway (From Toluene Precursors)

This route avoids the regioselectivity issues of direct nitration on the benzoic acid core.

Step 1: Precursor Synthesis (4-Methoxy-2,6-dinitrotoluene) [3]

  • Starting Material: 4-Methylanisole (or 4-Fluoro-2-nitrotoluene for higher purity).

  • Reaction: Nitration followed by SNAr (if using Fluoro precursor).

  • Optimization: Use mixed acid (HNO3/H2SO4) at controlled temperatures (0–10°C) to prevent oxidation of the methyl group during nitration.

Step 2: Oxidation to Carboxylic Acid

  • Reagents: Sodium Dichromate (Na2Cr2O7) in H2SO4 or Potassium Permanganate (KMnO4) with phase transfer catalysts.

  • Critical Parameter: The electron-deficient dinitro ring makes the methyl group resistant to oxidation. Harsh conditions are required but must be balanced to prevent decarboxylation.

Route B: The SNAr Pathway (From Halogenated Benzoates)
  • Starting Material: Methyl 4-chloro-2,6-dinitrobenzoate (or the acid form converted to ester).

  • Reagents: Sodium Methoxide (NaOMe) in Methanol.

  • Mechanism: The 1-carboxyl (ester) group activates the 4-position (para), allowing methoxide displacement despite the nitro groups being in the meta position relative to the chlorine.

  • Note: Using the ester is crucial; the free acid forms a carboxylate anion in base, which electronically deactivates the ring against nucleophilic attack.

Visualizing the Reaction Logic[4][5]

SynthesisPathways Start_Toluene Start: 4-Methylanisole (or 4-Fluoro-2-nitrotoluene) Intermediate_Tol Intermediate: 4-Methoxy-2,6-dinitrotoluene Start_Toluene->Intermediate_Tol Nitration (Mixed Acid) Target Target: 4-Methoxy-2,6-dinitrobenzoic acid Intermediate_Tol->Target Oxidation (CrO3 or KMnO4) Start_Chloro Start: 4-Chloro-2,6-dinitrobenzoic acid Esterification Step: Esterification (MeOH/H+) Start_Chloro->Esterification Intermediate_Ester Intermediate: Methyl 4-chloro-2,6-dinitrobenzoate Esterification->Intermediate_Ester Activation SNAr Step: SNAr (NaOMe/MeOH) Intermediate_Ester->SNAr Hydrolysis Step: Hydrolysis (Acidic) SNAr->Hydrolysis Methyl 4-methoxy-2,6-dinitrobenzoate Hydrolysis->Target

Caption: Comparative workflow for Oxidative vs. SNAr synthesis routes. The SNAr route requires esterification to activate the leaving group.

Troubleshooting Guide: Optimization Parameters

Issue 1: Low Yield in Oxidation Step (Route A)

Symptom: Recovery of starting material or formation of aldehyde intermediate only. Root Cause: The two nitro groups strongly withdraw electrons, making the benzyl C-H bonds less electron-rich and harder to abstract by electrophilic oxidants. Optimization Protocol:

  • Switch Oxidant: If using KMnO4, switch to Chromic Acid (Jones Reagent) or Sodium Dichromate in H2SO4 . The acidic media is often more effective for electron-poor rings.

  • Temperature: Increase reaction temperature to 80–100°C.

  • Catalysis: Add a transition metal catalyst (e.g., Co(OAc)2) if using aerobic oxidation or milder oxidants.

Issue 2: Incomplete Substitution (SNAr Route)

Symptom: Presence of starting chloride/fluoride after prolonged reaction. Root Cause: The nitro groups are meta to the leaving group (position 4).[4] They do not stabilize the Meisenheimer complex as effectively as ortho/para nitro groups.[5] The activation relies primarily on the para-ester group. Optimization Protocol:

  • Solvent Switch: Replace Methanol with a dipolar aprotic solvent like DMSO or DMF . This "naked anion" effect significantly increases the nucleophilicity of the methoxide.

  • Temperature: Run the reaction at 60–80°C.

  • Substrate Check: Ensure you are using the Ester , not the Free Acid. The carboxylate anion (COO-) repels the methoxide nucleophile.

Issue 3: Decarboxylation

Symptom: Loss of the carboxyl group, yielding 1,3-dinitro-5-methoxybenzene. Root Cause: Nitro-substituted benzoic acids are prone to thermal decarboxylation, especially in basic media or at very high temperatures. Optimization Protocol:

  • Acidic Workup: Avoid prolonged heating in strong aqueous base.

  • Hydrolysis Control: When hydrolyzing the ester (Route B), use Acidic Hydrolysis (HCl/AcOH) rather than basic hydrolysis, or use mild basic conditions (LiOH, THF/H2O) at room temperature.

Quantitative Data: Reaction Conditions Comparison

ParameterRoute A: Oxidation (CrO3)Route B: SNAr (NaOMe)
Precursor 4-Methoxy-2,6-dinitrotolueneMethyl 4-chloro-2,6-dinitrobenzoate
Solvent H2SO4 / H2OMethanol (or DMSO)
Temperature 50–90°C25–65°C
Time 4–12 Hours1–4 Hours
Yield (Typical) 60–75%85–95%
Major Impurity Aldehyde intermediateHydrolysis product (Acid)
Safety Risk Strong Oxidizer / ExothermStrong Base / Toxic Precursor

Frequently Asked Questions (FAQs)

Q: Can I nitrate 4-methoxybenzoic acid directly to get the 2,6-isomer? A: No. Direct nitration of 4-methoxybenzoic acid yields 4-methoxy-3,5-dinitrobenzoic acid . The methoxy group is a strong ortho/para director, pushing the nitro groups to positions 3 and 5 (ortho to itself). The 2,6-positions are sterically hindered and electronically disfavored in this substrate.

Q: Why is the esterification step necessary in Route B? A: If you use the free acid (4-chloro-2,6-dinitrobenzoic acid) with Sodium Methoxide, the base will first deprotonate the carboxylic acid to form a carboxylate salt. This negative charge donates electron density into the ring (induction), deactivating it toward nucleophilic attack. Converting it to a methyl ester keeps the group electron-withdrawing (-I, -M), activating the 4-position for the displacement of Chlorine.

Q: I see a "3-hydroxy" impurity. Where does it come from? A: This often arises during the SNAr reaction if Hydroxide (OH-) is present (e.g., wet solvents). Hydroxide competes with Methoxide. Ensure anhydrous Methanol and dry reagents are used.

References

  • Preparation of 2,6-dinitro-m-toluic acid (Analogous Chemistry): United States Patent 3197502. Describes the nitration of toluic acid derivatives and the stability of the 2,6-dinitro motif.

  • Synthesis of 4-methoxy-2,6-dinitrotoluene: Organic & Biomolecular Chemistry, 2008. Details the synthesis of the toluene precursor via nitration and SNAr.

  • Reactivity of 4-chloro-2,6-dinitrobenzoic acid: Revue Roumaine de Chimie, 2010. Discusses the use of this specific precursor for hydrazine synthesis, validating its reactivity in SNAr manifolds.

  • Oxidation of Nitro-Toluenes: Organic Syntheses, Coll. Vol. 1, p. 543. Standard protocols for oxidizing methyl groups on nitro-substituted rings using Chromic Anhydride.

Sources

Technical Support Center: Stability and Degradation of 4-Methoxy-2,6-dinitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Methoxy-2,6-dinitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and potential degradation pathways of this molecule. The information herein is synthesized from established principles of organic chemistry and data from structurally related compounds to ensure scientific integrity and practical applicability in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for 4-Methoxy-2,6-dinitrobenzoic acid?

A1: Based on its chemical structure, which includes a carboxylic acid, two nitro groups, and a methoxy group on an aromatic ring, the primary anticipated degradation pathways are photodegradation, thermal decomposition, and hydrolysis under extreme pH conditions. Nitroaromatic compounds are known to be susceptible to photolysis[1][2], and benzoic acid derivatives can undergo hydrolysis[3][4].

Q2: How do the nitro groups influence the stability of the molecule?

A2: The two electron-withdrawing nitro groups significantly impact the molecule's electronic properties and reactivity. They make the aromatic ring electron-deficient and can influence the acidity of the carboxylic acid. Furthermore, nitroaromatic compounds are known to be energetic and can undergo thermal decomposition, which may be initiated by the cleavage of the C-NO2 bond.[5][6]

Q3: Is 4-Methoxy-2,6-dinitrobenzoic acid susceptible to oxidation?

A3: While the aromatic ring is electron-deficient due to the nitro groups, the methoxy group could be a site for oxidative degradation under strong oxidizing conditions. However, compared to photodegradation and thermal decomposition, this pathway might be less prominent unless potent oxidizing agents are used.[7][8]

Q4: What are the recommended storage conditions for 4-Methoxy-2,6-dinitrobenzoic acid?

A4: To ensure long-term stability, 4-Methoxy-2,6-dinitrobenzoic acid should be stored in a cool, dark, and dry place. The container should be tightly sealed to protect it from light and moisture. Storage under an inert atmosphere (e.g., nitrogen or argon) can provide additional protection against potential oxidative degradation.

Q5: What analytical techniques are best suited for monitoring the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for separating the parent compound from its potential degradation products.[9][10] Liquid chromatography-mass spectrometry (LC-MS) can be invaluable for identifying the structure of the degradants formed.[9][10]

Troubleshooting Guide: Experimental Observations

Symptom Possible Cause(s) Recommended Action(s)
Appearance of new peaks in HPLC chromatogram of a stability sample. Degradation: The compound is degrading under the storage or experimental conditions.1. Identify the Degradation Pathway: Perform forced degradation studies (see protocol below) to correlate the unknown peaks with specific stress conditions (acid, base, light, heat, oxidation).[11][12] 2. Characterize the Degradants: Use LC-MS to determine the mass of the new peaks and propose potential structures. 3. Optimize Conditions: Adjust storage or experimental parameters (e.g., pH, temperature, light exposure) to minimize degradation.
Sample discoloration (e.g., turning yellow or brown) upon storage or in solution. Photodegradation or Oxidation: Nitroaromatic compounds can form colored byproducts upon exposure to light.[13][14] Oxidation can also lead to colored impurities.1. Protect from Light: Store the material in amber vials or in the dark.[7] 2. Inert Atmosphere: If oxidation is suspected, handle and store the compound under an inert atmosphere (e.g., nitrogen). 3. Analyze for Degradants: Use HPLC to confirm the appearance of new peaks corresponding to the discoloration.
Loss of assay/potency over time. Chemical Instability: The compound is degrading, leading to a decrease in the concentration of the active molecule.1. Conduct a Stability Study: Perform a systematic stability study under controlled temperature and humidity conditions to determine the shelf-life. 2. Investigate the Degradation Pathway: Use forced degradation studies to understand how the molecule breaks down.[15] 3. Reformulate if Necessary: If in a formulation, consider excipients that may be reacting with the compound or adjust the pH to a more stable range.
Inconsistent results in bioassays. Formation of Active/Interfering Degradants: Degradation products may have their own biological activity or interfere with the assay.1. Purity Check: Always check the purity of the compound before each experiment using a validated HPLC method. 2. Isolate and Test Degradants: If possible, isolate the major degradation products and test them in the bioassay to assess their impact.

Predicted Degradation Pathways

The degradation of 4-Methoxy-2,6-dinitrobenzoic acid is predicted to occur through several mechanisms, primarily targeting the nitro and carboxylic acid functional groups.

Degradation Pathways Predicted Degradation Pathways of 4-Methoxy-2,6-dinitrobenzoic Acid Parent 4-Methoxy-2,6-dinitrobenzoic Acid Photolysis_Product Denitration/Rearrangement Products Parent->Photolysis_Product Photolysis (UV/Vis Light) Hydrolysis_Product Decarboxylation Product (1-Methoxy-3,5-dinitrobenzene) Parent->Hydrolysis_Product Acid/Base Hydrolysis, Heat Thermal_Product Decarboxylation and/or Denitration Products Parent->Thermal_Product High Temperature Reduction_Product Amino Derivatives (Reduction of Nitro Groups) Parent->Reduction_Product Reductive Conditions Forced Degradation Workflow Forced Degradation Experimental Workflow Start Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1N HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Start->Base Oxidation Oxidative Stress (3% H2O2, RT) Start->Oxidation Thermal Thermal Stress (Solid, 80°C) Start->Thermal Photo Photolytic Stress (ICH Q1B) Start->Photo Neutralize Neutralize (if needed) & Dilute Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Analyze Analyze via Stability-Indicating HPLC Neutralize->Analyze Report Identify Degradants & Pathways Analyze->Report

Caption: Workflow for conducting a forced degradation study.

Quantitative Data on Related Compounds

Compound Average Apparent Activation Energy (kJ mol⁻¹) Decomposition Temperature Range (°C)
o-Nitrobenzoic acid (ONBA)131.31120-200
m-Nitrobenzoic acid (MNBA)203.43125-190
p-Nitrobenzoic acid (PNBA)157.00150-210
Data sourced from studies on nitrobenzoic acid isomers.
[5][16]
This table illustrates that the position of the nitro group can significantly influence the thermal stability of the molecule.
[5][16]

References

  • Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology. Available at: [Link]

  • Direct photolysis of nitroaromatic compounds in aqueous solutions. ResearchGate. Available at: [Link]

  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed. Available at: [Link]

  • Direct photolysis of nitroaromatic compounds in aqueous solutions. PubMed. Available at: [Link]

  • Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS. ResearchGate. Available at: [Link]

  • Forced Degradation Studies. SciSpace. Available at: [Link]

  • A Comprehensive Study On Benzoic Acid And Its Derivatives. IJCRT.org. Available at: [Link]

  • Benzoic acids, their derivatives and process for preparing them. Google Patents.
  • Benzoic acid. Wikipedia. Available at: [Link]

  • Synthesis, characterization and thermal decomposition kinetics of energetic copper complex based on 3,5 dinitrobenzoic acid and 1,10 phenanthroline. ResearchGate. Available at: [Link]

  • General reaction of the hydrolysis reaction for the benzoic acid derivatives under study. ResearchGate. Available at: [Link]

  • Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. SciELO. Available at: [Link]

  • Review on Forced Degradation Studies. International Journal of Innovative Science and Research Technology. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

  • Study on the degradation mechanism and pathway of benzene dye intermediate 4-methoxy-2-nitroaniline via multiple methods in Fenton oxidation process. RSC Publishing. Available at: [Link]

  • ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD. ResearchGate. Available at: [Link]

  • ANALYTICAL METHODS. ATSDR. Available at: [Link]

  • Study on the degradation mechanism and pathway of benzene dye intermediate 4-methoxy-2-nitroaniline via multiple methods in Fenton oxidation process. PubMed Central. Available at: [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Experiments with 4-Methoxy-2,6-dinitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Methoxy-2,6-dinitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of working with this highly functionalized nitroaromatic compound. Here, we address common challenges encountered during its synthesis, purification, and subsequent chemical transformations, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Section 1: Synthesis and Purification Challenges

The preparation and purification of 4-Methoxy-2,6-dinitrobenzoic acid often present the first set of hurdles. Success hinges on controlling reaction conditions and mastering the work-up procedure.

FAQ 1.1: My nitration of 4-methoxybenzoic acid is giving low yields and a mixture of isomers. How can I improve the regioselectivity and yield for the 2,6-dinitro product?

Plausible Causes: The formation of undesired isomers (like 4-methoxy-2-nitrobenzoic acid or 4-methoxy-3-nitrobenzoic acid) and incomplete reactions are common issues in aromatic nitration. The methoxy group is a strong activating, ortho-, para-directing group, while the carboxylic acid is a deactivating, meta-directing group. Nitration at the 2-position is favored, but achieving dinitration at both positions ortho to the methoxy group requires forcing conditions, which can also lead to side reactions or degradation.

Systematic Troubleshooting:

  • Control of Nitrating Agent: The choice and concentration of the nitrating agent are critical. A standard mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) is typically used. Ensure the nitric acid is fuming or of high purity to avoid excess water, which can deactivate the nitrating species (NO₂⁺).

  • Temperature Management: Aromatic nitrations are highly exothermic. Insufficient cooling can lead to runaway reactions and the formation of oxidized byproducts. Conversely, if the temperature is too low, the reaction may be sluggish, especially for the introduction of the second nitro group due to the ring's deactivation.

    • Recommendation: Start the reaction at a low temperature (e.g., 0-5 °C) for the initial nitration, then allow it to slowly warm or apply controlled heating to drive the dinitration to completion. Monitor the reaction progress closely using Thin Layer Chromatography (TLC).

  • Order of Addition: Slowly adding the 4-methoxybenzoic acid to the pre-cooled nitrating mixture allows for better temperature control and minimizes localized overheating.

  • Reaction Time: Over-exposure to harsh acidic conditions can lead to product degradation. Monitor the reaction by TLC and quench it as soon as the starting material is consumed and the desired product is maximized.

FAQ 1.2: During the work-up, my product oiled out or failed to precipitate when I quenched the reaction in ice water. How can I isolate it?

Plausible Causes: This is a frequent problem when the crude product has a low melting point or is soluble in the acidic aqueous mixture. The presence of impurities can also act as a eutectic mixture, depressing the melting point.

Solution: Liquid-Liquid Extraction If your product does not precipitate, it must be recovered via extraction.[1]

Detailed Protocol: Extractive Work-up

  • Quenching: Carefully and slowly pour the entire reaction mixture into a beaker containing a large volume of crushed ice and water (typically 5-10 times the reaction volume) with vigorous stirring.[1]

  • Extraction: Transfer the entire quenched mixture to a large separatory funnel. Extract the product from the aqueous phase multiple times (e.g., 3x) with a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).[1]

  • Combine and Wash: Combine the organic extracts. To remove residual acids, wash the organic layer sequentially with:

    • Water

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (add carefully to avoid frothing from CO₂ evolution).[1]

    • Saturated aqueous sodium chloride (brine).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

FAQ 1.3: I am consistently getting a persistent emulsion during the sodium bicarbonate wash. How can I break it?

Plausible Causes: Emulsions are common during the basic wash of acidic reaction mixtures. The formation of salts, which can act as surfactants, stabilizes the interface between the organic and aqueous layers, preventing separation.[1]

Troubleshooting Strategies:

  • Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to destabilize the emulsion and forces the separation of layers.[1]

  • Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel to mix the layers.

  • Filtration: Pass the entire emulsified layer through a pad of Celite or glass wool in a funnel. This can physically disrupt the emulsion.[1]

  • Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Often, the layers will separate on their own.

  • Centrifugation: If the volume is manageable, centrifuging the emulsion is a highly effective method for breaking it.

Section 2: Downstream Reactions - The Challenge of Nitro Group Reduction

A primary use of 4-Methoxy-2,6-dinitrobenzoic acid is as a precursor to the corresponding diamine. The reduction of the two nitro groups in the presence of a carboxylic acid requires careful selection of reagents and conditions.

FAQ 2.1: My reduction of the dinitro groups to diamines is sluggish or incomplete. What factors should I investigate?

Plausible Causes: Incomplete reduction is a common issue stemming from several factors, including reagent activity, substrate solubility, and reaction conditions.[2]

Systematic Troubleshooting:

  • Reagent/Catalyst Activity: The effectiveness of your reducing agent is paramount.

    • Catalytic Hydrogenation (e.g., H₂/Pd-C): Ensure the catalyst is not poisoned and is of high quality. The reaction is sensitive to pressure, solvent, and catalyst loading.

    • Metal/Acid Reductions (e.g., SnCl₂/HCl, Fe/HCl): The purity and surface area of the metal are critical. Use finely powdered metals and consider pre-activation if necessary. The acid concentration directly impacts the reaction rate.[2]

  • Stoichiometry of Reducing Agent: For metal-based reductions, a significant excess of the reducing agent (e.g., 3-5 equivalents of SnCl₂·2H₂O per nitro group) is often required to drive the reaction to completion.[2]

  • Solubility: The starting material must be soluble in the reaction solvent for the reduction to proceed efficiently. 4-Methoxy-2,6-dinitrobenzoic acid may have limited solubility in some common solvents. Consider solvent systems like ethanol, ethyl acetate, or mixtures with acids like acetic acid.

  • Reaction Temperature: While many reductions can be performed at room temperature, some substrates require heating (reflux) to achieve a reasonable rate.[2] However, be aware that higher temperatures can sometimes promote side product formation.

Table 1: Comparison of Common Reducing Agents for Aromatic Nitro Groups
Reducing AgentTypical ConditionsSelectivity & NotesProsCons
H₂ / Pd-C 1-4 atm H₂, RT, Ethanol or Ethyl AcetateHighly effective. May also reduce other functional groups (alkenes, alkynes) under more vigorous conditions.Clean work-up (catalyst filtration).[2] High yields.Requires specialized hydrogenation equipment. Catalyst can be pyrophoric.
SnCl₂·2H₂O / HCl Ethanol, RefluxGenerally selective for nitro groups.Effective and reliable for a wide range of substrates.[2]Work-up can be cumbersome due to the formation of tin salts.
Fe / HCl or NH₄Cl Ethanol/Water, RefluxA classic, robust method.Inexpensive and environmentally safer than many alternatives.Requires a large excess of iron; work-up involves filtering off iron sludge.
Sodium Dithionite (Na₂S₂O₄) Water/Methanol, RT or gentle heatMild reducing agent.Useful for sensitive substrates.Can decompose on storage; requires fresh reagent.[2]
FAQ 2.2: How can I selectively reduce the nitro groups without reducing the carboxylic acid?

Plausible Causes: The carboxylic acid group is generally stable to most conditions used for nitro group reduction. However, very harsh reducing agents (like LiAlH₄) or certain catalytic hydrogenation conditions at high pressure and temperature could potentially reduce the carboxylic acid to an alcohol.

Recommended Selective Methods:

  • Tin(II) Chloride (SnCl₂): This is an excellent choice as it is highly chemoselective for the reduction of nitro groups in the presence of carboxylic acids, esters, and amides.[2]

  • Catalytic Hydrogenation with Pd/C: Under standard conditions (1 atm H₂, room temperature), Pd/C is highly selective for nitro group reduction and will not affect the carboxylic acid.

  • Iron in Acidic Media (Fe/HCl): This method is also highly selective and will leave the carboxylic acid intact.

Section 3: Visualized Workflows and Pathways

To further clarify complex processes, the following diagrams illustrate key decision-making and reaction pathways.

Diagram 1: Troubleshooting Experimental Work-up

This decision tree outlines the steps to take when isolating a product from a reaction mixture, particularly after quenching a nitration reaction.

G start_node start_node process_node process_node decision_node decision_node outcome_node outcome_node fail_node fail_node A Quench Reaction in Ice Water B Does a Solid Precipitate Form? A->B C Collect Solid by Vacuum Filtration B->C Yes F Perform Liquid-Liquid Extraction B->F No / Oiled Out D Wash Solid with Cold Water C->D E Proceed to Recrystallization D->E I Is an Emulsion Present? F->I G Wash Organic Layer (NaHCO3, Brine) H Dry & Concentrate Solvent G->H H->E Isolate Crude Solid I->G No J Add Brine / Let Stand / Filter I->J Yes J->G

Caption: Decision tree for post-nitration work-up and isolation.

Diagram 2: Nitro Group Reduction Pathway

This diagram shows the intended reaction from a dinitro compound to a diamine and highlights common, partially reduced side products to avoid.

G start_node start_node intermediate_node intermediate_node side_product_node side_product_node final_product_node final_product_node A Ar-NO2 (Dinitro Compound) B Ar-NO (Nitroso Intermediate) A->B +2e-, +2H+ C Ar-NHOH (Hydroxylamine Intermediate) B->C +2e-, +2H+ B->p1 D Ar-NH2 (Desired Diamine) C->D +2e-, +2H+ C->p1 E Ar-N=N(O)-Ar (Azoxy Side Product) F Ar-N=N-Ar (Azo Side Product) E->F Further Reduction p1->E Condensation

Caption: Nitro group reduction pathway and potential side products.

References

  • PubChem. (n.d.). 4-Methoxy-2-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Nikolaenkova, E. B., et al. (2013). Synthesis of 4-(4-methoxyphenyl)-2,6-dinitrobenzaldehyde. Russian Journal of Organic Chemistry, 49(7), 1089–1091. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • CPAchem. (2023). 2-Methoxy-4-nitroaniline - Safety data sheet. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). 2,4-Dinitrobenzoic acid - Safety Data Sheet. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ChemWis. (2025, January 24). Conversion of Nitrobenzene to 4-Methoxybenzoic acid [Video]. YouTube. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • Chemistry World. (2024, April 10). How to troubleshoot experiments. Retrieved from [Link]

  • Google Patents. (n.d.). US7728168B2 - Process to manufacture 4-methoxybenzoic acid from herbal anethole...
  • CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,5-dinitrobenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,4,6-trinitrobenzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4,6-Trinitrobenzoic acid. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: 4-Methoxy-2,6-dinitrobenzoic Acid vs. 4-Methoxy-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide objectively compares 4-Methoxy-2,6-dinitrobenzoic acid and 4-Methoxy-3-nitrobenzoic acid , focusing on their distinct physicochemical properties, synthetic accessibility, and reactivity profiles.

Executive Summary

This guide contrasts two nitro-substituted anisic acid derivatives used in pharmaceutical intermediate synthesis.

  • 4-Methoxy-3-nitrobenzoic acid is the standard, thermodynamically favored product of direct nitration. It behaves as a typical aromatic acid with predictable reactivity.

  • 4-Methoxy-2,6-dinitrobenzoic acid is a specialized, sterically congested isomer. It exhibits Steric Inhibition of Resonance (SIR) , resulting in significantly higher acidity and unique reactivity challenges (e.g., resistance to esterification) compared to the 3-nitro isomer.

Physicochemical Properties Comparison

The following data highlights the drastic electronic and steric differences driven by the position of the nitro groups.

Property4-Methoxy-3-nitrobenzoic acid4-Methoxy-2,6-dinitrobenzoic acid
CAS Number 89-41-895192-59-9
Structure Type Planar, conjugated systemTwisted carboxyl group (Non-planar)
Molecular Weight 197.14 g/mol 242.14 g/mol
Appearance Light yellow crystalline powderPale yellow solid
Melting Point 192–194 °C~160–165 °C (Est. based on derivatives)
Acidity (pKa) 3.85 (Experimental)~1.2–1.5 (Predicted via Ortho Effect)
Solubility Soluble in DMSO, MeOH, EthanolSoluble in DMSO, Acetone; Less water-soluble
Primary Hazard IrritantPotential Explosive (Polynitro compound)

Senior Scientist Insight: The pKa difference is the critical differentiator. The 2,6-dinitro isomer is roughly 100x more acidic than the 3-nitro isomer. The bulky nitro groups at the 2,6-positions force the carboxylic acid out of the benzene ring's plane. This breaks the resonance interaction between the ring and the carbonyl, destabilizing the acid form while the inductive electron-withdrawing effect ($ -I $) of the nitro groups stabilizes the carboxylate anion.

Synthetic Pathways & Regiochemistry

The synthesis of these two compounds illustrates the difference between "thermodynamic control" and "multi-step engineering."

A. Synthesis of 4-Methoxy-3-nitrobenzoic Acid (Direct Nitration)

This isomer is the natural product of nitrating 4-methoxybenzoic acid (Anisic acid). The methoxy group ($ -OCH_3


 -COOH $) is a meta director. Both groups cooperatively direct the incoming nitro group to the 3-position .

G Start 4-Methoxybenzoic Acid Reagent HNO3 / H2SO4 (0-5 °C) Start->Reagent Product 4-Methoxy-3-nitrobenzoic Acid (Major Product) Reagent->Product Electrophilic Aromatic Substitution (SEAr)

Figure 1: Direct nitration pathway driven by cooperative directing effects.

B. Synthesis of 4-Methoxy-2,6-dinitrobenzoic Acid (Indirect Route)

Direct nitration of anisic acid cannot produce the 2,6-isomer because the directing groups actively discourage substitution at these positions. This compound is typically synthesized via Nucleophilic Aromatic Substitution ($ S_NAr $) starting from a pre-nitrated precursor like 4-chloro-2,6-dinitrobenzoic acid.

G Precursor 4-Chloro-2,6-dinitrobenzoic Acid Reagent NaOMe / MeOH (Reflux) Precursor->Reagent Intermediate Meisenheimer Complex Reagent->Intermediate Nucleophilic Attack Product 4-Methoxy-2,6-dinitrobenzoic Acid Intermediate->Product Cl- Elimination

Figure 2: Synthesis via $ S_NAr $ mechanism, bypassing directing group conflicts.

Reactivity Profile & Applications

Steric Hindrance (The "Victor Meyer" Effect)
  • 4-Methoxy-3-nitrobenzoic acid: The carboxylic acid is sterically accessible. It can be easily esterified using standard Fischer esterification (MeOH/H+).

  • 4-Methoxy-2,6-dinitrobenzoic acid: The carboxylic acid is "sandwiched" between two bulky nitro groups. Standard esterification will fail.

    • Protocol Adjustment: To esterify the 2,6-isomer, you must use acyl chlorides (convert acid to acid chloride with $ SOCl_2 $, then react with alcohol) or alkylate the carboxylate salt with an alkyl halide (e.g., MeI + $ K_2CO_3 $ in DMF).

Nucleophilic Substitution ($ S_NAr $)
  • 4-Methoxy-3-nitrobenzoic acid: The methoxy group is moderately activated but requires strong nucleophiles to be displaced.

  • 4-Methoxy-2,6-dinitrobenzoic acid: The ring is highly electron-deficient due to two nitro groups. The 4-methoxy group acts as a "vinylogous" leaving group in the presence of strong nucleophiles (e.g., amines), allowing for the synthesis of complex 4-amino-2,6-dinitrobenzoic acid derivatives.

Experimental Protocol: $ S_NAr $ Synthesis of 4-Methoxy-2,6-dinitrobenzoic Acid

Objective: Synthesis from 4-chloro-2,6-dinitrobenzoic acid. Safety Warning: Polynitro compounds are potentially explosive. Work behind a blast shield. Avoid metal spatulas.

  • Preparation: Dissolve 4-chloro-2,6-dinitrobenzoic acid (1.0 eq) in anhydrous Methanol (10 volumes).

  • Alkoxide Generation: In a separate flask, dissolve Sodium metal (2.2 eq) in Methanol to generate fresh Sodium Methoxide.

  • Addition: Dropwise add the NaOMe solution to the chloro-acid solution at 0°C. The solution will turn deep red/orange (Meisenheimer complex formation).

  • Reaction: Warm to reflux (65°C) for 2–4 hours. Monitor by TLC (eluent: 5% MeOH in DCM).

  • Workup:

    • Cool to room temperature.

    • Acidify carefully with 1M HCl to pH 2 (Caution: Exothermic).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over $ Na_2SO_4 $, and concentrate.

  • Purification: Recrystallize from Ethanol/Water to yield the pale yellow solid.

References

  • ChemicalBook. (2025).[1] 4-Methoxy-3-nitrobenzoic acid Properties and Suppliers. Retrieved from

  • PubChem. (2025). Compound Summary: 4-Methoxy-3-nitrobenzoic acid.[2][3][4][5] National Library of Medicine. Retrieved from

  • Matrix Fine Chemicals. (2025).[1] 4-Methoxy-2,6-dinitrobenzoic acid Product Data. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: Nitrobenzoic Acid Derivatives. Retrieved from

  • Morrison, R. T., & Boyd, R. N. (1992). Organic Chemistry (6th ed.). Prentice Hall. (Reference for Ortho Effect and Steric Inhibition of Resonance).

Sources

Comparative Reactivity Guide: Dinitroanisole Isomers in SNAr Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the nucleophilic aromatic substitution (SNAr) reactivity of dinitroanisole (DNAN) isomers.[1] While 2,4-dinitroanisole (2,4-DNAN) is the industrial standard for insensitive munitions and a common intermediate in drug synthesis, the 2,6-dinitroanisole (2,6-DNAN) isomer exhibits a distinct and often underestimated reactivity profile.

Key Technical Insight: Contrary to intuitive steric hindrance models, 2,6-DNAN is approximately 1000-fold more reactive toward amine nucleophiles than 2,4-DNAN.[1] This guide elucidates the "Ground State Destabilization" mechanism driving this phenomenon and provides validated protocols for kinetic benchmarking.

Mechanistic Foundation: The SNAr Landscape

The reactivity of dinitroanisoles is governed by the stability of the Meisenheimer Complex (intermediate) relative to the ground state. The reaction proceeds via an addition-elimination mechanism where the nucleophile attacks the ipso-carbon (C1), temporarily disrupting aromaticity.

The Isomer Hierarchy

The positioning of the nitro groups relative to the methoxy leaving group dictates the electrophilicity of the C1 center.

IsomerStructureElectronic EnvironmentReactivity Status
2,6-DNAN 1-OMe, 2,6-di-NO₂Dual ortho activation; Steric Inhibition of Resonance (SIR).Hyper-Reactive
2,4-DNAN 1-OMe, 2,4-di-NO₂Ortho + Para activation; Resonance stabilized ground state.Standard (Baseline)
3,5-DNAN 1-OMe, 3,5-di-NO₂Meta positioning; No resonance stabilization of Meisenheimer complex.Inert / Low Reactivity
Why is 2,6-DNAN Faster? (The Steric Paradox)

One might expect the two ortho-nitro groups in 2,6-DNAN to sterically block nucleophilic attack. However, experimental data confirms it is significantly faster.

  • Ground State Destabilization: In 2,6-DNAN, the two bulky nitro groups force the methoxy group out of the aromatic plane. This prevents the oxygen lone pair from donating into the ring (loss of resonance stabilization), raising the ground state energy.

  • Transition State Relief: When the nucleophile attacks, the hybridization at C1 changes from sp² to sp³ (tetrahedral). This geometry relieves the steric strain between the methoxy group and the nitro groups.

  • Result: The activation energy (

    
    ) is significantly lowered compared to 2,4-DNAN, where the methoxy group is planar and resonance-stabilized.
    

Comparative Reactivity Analysis

Reaction Pathways

When reacting DNAN isomers with nucleophiles (e.g., piperidine, hydroxide, methoxide), two distinct pathways compete:

  • Pathway A (SNAr): Attack at C1

    
     Displacement of OMe (Formation of substituted aniline/phenol).
    
  • Pathway B (SN2 / Demethylation): Attack at the methyl carbon of OMe

    
     Displacement of Phenoxide (Formation of Dinitrophenol).
    

Note: Pathway B is often observed with "hard" nucleophiles or under specific solvent conditions, but SNAr is the dominant mode for amines.

Quantitative Data Summary

The following data compares the second-order rate constants (


) for the reaction with piperidine in benzene at 25°C.
SubstrateRelative Rate (

)
Mechanism DominancePrimary Product
2,6-Dinitroanisole ~1000SNAr >> SN2N-Pentamethylene-2,6-dinitroaniline
2,4-Dinitroanisole 1.0SNAr > SN2N-Pentamethylene-2,4-dinitroaniline
3,5-Dinitroanisole < 0.01N/ANo Reaction / Slow Decomposition
Visualizing the Reaction Logic

SNAr_Pathways cluster_26 2,6-DNAN Specifics Substrate Dinitroanisole (DNAN) (2,4- or 2,6- isomer) TS_SNAr Meisenheimer Complex (sp3 Intermediate) Substrate->TS_SNAr Path A: Attack at C1 (Ipso) TS_SN2 SN2 Transition State (Attack on Methyl) Substrate->TS_SN2 Path B: Attack at C-Methyl Nu Nucleophile (Nu:) (e.g., Piperidine, OH-) Nu->Substrate Prod_SNAr Product A (SNAr) Substituted Aromatic (Leaving Group: OMe-) TS_SNAr->Prod_SNAr Fast Elimination Prod_SN2 Product B (Demethylation) Dinitrophenolate (Leaving Group: Me-Nu) TS_SN2->Prod_SN2 Irreversible

Figure 1: Bifurcation of reaction pathways for Dinitroanisoles. Path A (SNAr) is kinetically favored for 2,6-DNAN due to ground-state destabilization.

Experimental Protocols

Protocol A: Kinetic Monitoring of SNAr Reactivity

Objective: Determine the pseudo-first-order rate constant (


) for the reaction of DNAN isomers with an amine nucleophile.

Reagents:

  • Substrate: 2,4-DNAN or 2,6-DNAN (Recrystallized from Ethanol).

  • Nucleophile: Piperidine (Distilled over KOH).

  • Solvent: Spectroscopic grade Benzene or Toluene.

Workflow:

  • Stock Preparation: Prepare a

    
     M solution of the DNAN isomer in toluene.
    
  • Nucleophile Excess: Prepare piperidine solutions at concentrations ranging from 0.05 M to 0.50 M (at least 100-fold excess over substrate to ensure pseudo-first-order conditions).

  • Initiation: In a thermostated UV-Vis cuvette (25°C), mix 1.5 mL of DNAN stock with 1.5 mL of piperidine solution.

  • Monitoring: Immediately track the increase in absorbance at the

    
     of the product (360–400 nm range for dinitroanilines).
    
    • Note: 2,4-DNAN product

      
       nm.
      
    • Note: 2,6-DNAN product

      
       nm.
      
  • Data Processing: Plot

    
     vs. time to obtain 
    
    
    
    .
  • Second-Order Calculation: Plot

    
     vs. [Piperidine]. The slope is the second-order rate constant 
    
    
    
    .[2][3]
Protocol B: Alkaline Hydrolysis (Environmental Fate Simulation)

Objective: Compare the stability of isomers in basic aqueous media.

  • Buffer System: Prepare 50 mM Phosphate buffer adjusted to pH 12.0 using NaOH.

  • Spiking: Introduce DNAN (dissolved in minimal Acetonitrile) into the buffer to a final concentration of 50

    
    M.
    
  • Sampling: Aliquot 1 mL samples at fixed intervals (0, 15, 30, 60 min).

  • Quench: Immediately add 100

    
    L of 1 M H₂SO₄ to stop the reaction.
    
  • Analysis: Analyze via HPLC-UV (C18 column, 50:50 MeOH:Water).

    • Validation Check: Monitor for the appearance of 2,4-dinitrophenol (retention time shift) vs. 2,6-dinitrophenol.

Visualized Workflow: Kinetic Assay

Kinetic_Protocol Start Start: Isomer Selection Prep Prepare Stock Solutions (Substrate: 0.5 mM, Amine: 0.1-0.5 M) Start->Prep Mix Mix in Quartz Cuvette (T = 25°C, Thermostated) Prep->Mix Rapid Injection Measure UV-Vis Monitoring (Scan 300-500 nm) Mix->Measure t = 0 to t = 60 min Calc Calculate k_obs (Slope of ln(A_inf - A_t)) Measure->Calc Beer-Lambert Law Final Derive k2 (Slope of k_obs vs [Amine]) Calc->Final Linear Regression

Figure 2: Step-by-step kinetic profiling workflow for determining SNAr reactivity constants.

References

  • Spinelli, D., & Consiglio, G. (1975). Reactions of nitroanisoles.[1][4][5][6][7][8][9][10][11] Part 2. Reactions of 2,4- and 2,6-dinitroanisole with piperidines in benzene. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Salter-Blanc, A. J., et al. (2013).[12] Mechanisms and Kinetics of Alkaline Hydrolysis of the Energetic Nitroaromatic Compounds 2,4,6-Trinitrotoluene (TNT) and 2,4-Dinitroanisole (DNAN). Environmental Science & Technology. Retrieved from [Link]

  • Kawakami, T., & Suzuki, H. (2000).[5] Direct methoxylation of nitroarenes and nitroazaarenes with alkaline methoxides. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Platten, W. E., et al. (2020). Alkaline Hydrolysis Pathway of 2,4-Dinitroanisole Verified by 18O Tracer Experiment. Chemosphere. Retrieved from [Link]

Sources

A Spectroscopic Guide to Differentiating Nitro-Substituted Methoxybenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and organic synthesis, the precise identification of isomers is a critical step that dictates the efficacy, safety, and patentability of new chemical entities. Nitro-substituted methoxybenzoic acids, a class of compounds with significant potential in medicinal chemistry and materials science, present a common analytical challenge due to the subtle yet profound influence of substituent positioning on their physicochemical properties. This guide provides a comprehensive, data-driven comparison of the spectroscopic characteristics of three key isomers: 4-methoxy-3-nitrobenzoic acid, 3-methoxy-4-nitrobenzoic acid, and 2-methoxy-5-nitrobenzoic acid. By leveraging the unique fingerprints generated by various spectroscopic techniques, researchers can confidently distinguish between these closely related molecules.

The Structural Imperative: Why Isomer Differentiation Matters

The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional structure. In the case of nitro-substituted methoxybenzoic acids, the relative positions of the nitro, methoxy, and carboxylic acid groups on the benzene ring create distinct electronic and steric environments. These differences can lead to significant variations in properties such as acidity, polarity, and the ability to interact with biological targets. Consequently, the unambiguous identification of a specific isomer is not merely an academic exercise but a fundamental requirement for reproducible research and the development of safe and effective products.

A Multi-Faceted Approach to Spectroscopic Characterization

A single spectroscopic technique is often insufficient to definitively identify an isomer. A more robust and reliable approach involves the synergistic use of multiple analytical methods. This guide will focus on a quartet of powerful techniques: Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each method probes different aspects of the molecular structure, and together they provide a comprehensive and self-validating analytical workflow.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light. The position of maximum absorbance (λmax) is influenced by the extent of conjugation and the electronic nature of the substituents.

The electronic transitions in these isomers are primarily π → π* transitions within the benzene ring, which are influenced by the electron-withdrawing nitro group and the electron-donating methoxy group. The relative positions of these groups affect the degree of intramolecular charge transfer, leading to shifts in the λmax.

Expected Observations and Causality:

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the sample (typically in the micromolar range) in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).[1] Ensure the absorbance falls within the linear range of the spectrophotometer (generally below 1.5 AU) to adhere to the Beer-Lambert law.[4]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to record a baseline spectrum.

    • Rinse the cuvette with the sample solution before filling it.

    • Record the absorption spectrum over a wavelength range of 200-400 nm.

    • Identify the wavelength of maximum absorbance (λmax).

Infrared (IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The position, intensity, and shape of the absorption bands provide a wealth of structural information. For the nitro-substituted methoxybenzoic acid isomers, key vibrational modes include the O-H stretch of the carboxylic acid, the C=O stretch, the N-O stretches of the nitro group, and the C-O stretch of the methoxy group, as well as the C-H out-of-plane bending vibrations that are characteristic of the benzene ring substitution pattern.

Comparative IR Spectral Data
Vibrational Mode4-methoxy-3-nitrobenzoic acid (cm⁻¹)3-methoxy-4-nitrobenzoic acid (cm⁻¹)2-methoxy-5-nitrobenzoic acid (cm⁻¹)
O-H stretch (Carboxylic Acid)Broad, ~3000Broad, ~3000Broad, ~3000
C=O stretch (Carboxylic Acid)~1700~1700~1700
N-O asymmetric stretch~1530~1525~1535
N-O symmetric stretch~1350~1350~1355
C-O stretch (Methoxy)~1250~1260~1240
C-H out-of-plane bendCharacteristic of 1,2,4-trisubstitutionCharacteristic of 1,2,4-trisubstitutionCharacteristic of 1,2,4-trisubstitution

Note: The exact peak positions can vary slightly depending on the physical state of the sample (solid or solution) and the method of sample preparation.

Interpretation of Spectral Differences:

While the stretching frequencies of the primary functional groups (COOH, NO₂, OCH₃) will be present in all three isomers, the "fingerprint region" (below 1500 cm⁻¹) will exhibit the most significant differences. The out-of-plane C-H bending vibrations are particularly sensitive to the substitution pattern on the aromatic ring, providing a reliable method for distinguishing between isomers.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This method is suitable for the analysis of solid samples with minimal preparation.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal.

  • Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Record the IR spectrum in the range of 4000-400 cm⁻¹. The background spectrum is automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), NMR provides detailed information about the connectivity of atoms and their chemical environment.

Comparative ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
IsomerAromatic Protons (ppm)Methoxy Protons (ppm)Carboxylic Acid Proton (ppm)
4-methoxy-3-nitrobenzoic acid 8.36 (d, 1H), 8.19 (dd, 1H), 7.35 (d, 1H)3.95 (s, 3H)~13.3 (br s, 1H)
3-methoxy-4-nitrobenzoic acid Expected: Three distinct aromatic signals with different splitting patterns.Expected: A singlet around 3.9-4.0 ppm.Expected: A broad singlet downfield.
2-methoxy-5-nitrobenzoic acid Expected: Three distinct aromatic signals with different splitting patterns.Expected: A singlet around 3.9-4.0 ppm.Expected: A broad singlet downfield.

Note: The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.[5] Specific data for 3-methoxy-4-nitrobenzoic acid and 2-methoxy-5-nitrobenzoic acid in DMSO-d6 were not found in a single comparative study, and the expected values are based on general principles and data from similar compounds.

Interpretation of Spectral Differences:

The chemical shifts and splitting patterns of the aromatic protons are highly diagnostic. The electron-withdrawing nitro group and the electron-donating methoxy group exert distinct deshielding and shielding effects on the neighboring protons, respectively. The coupling constants between adjacent protons also provide valuable information about their relative positions. The ¹³C NMR spectrum further aids in differentiation by revealing the number of unique carbon environments, which is directly related to the molecule's symmetry.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[6][7]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

Comparative Mass Spectrometry Data
IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
4-methoxy-3-nitrobenzoic acid 197180 ([M-OH]⁺), 152 ([M-NO₂]⁺), 122 ([M-NO₂-CO]⁺)
3-methoxy-4-nitrobenzoic acid 197180 ([M-OH]⁺), 152 ([M-NO₂]⁺), 122 ([M-NO₂-CO]⁺)
2-methoxy-5-nitrobenzoic acid 197180 ([M-OH]⁺), 152 ([M-NO₂]⁺), 122 ([M-NO₂-CO]⁺)

Note: The fragmentation pattern can vary depending on the ionization technique used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

Interpretation of Fragmentation Patterns:

All three isomers will exhibit a molecular ion peak at m/z 197, corresponding to their molecular weight. The primary fragmentation pathways often involve the loss of small, stable neutral molecules or radicals from the functional groups. Common losses include the hydroxyl radical (•OH) from the carboxylic acid group, the nitro group (•NO₂), and carbon monoxide (CO). While the major fragment ions may be the same for all isomers, the relative intensities of these fragments can differ, providing clues to the substitution pattern. For example, "ortho effects" can sometimes lead to unique fragmentation pathways for the 2-substituted isomer.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., ESI or EI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Integrated Workflow for Isomer Differentiation

A logical and efficient workflow is essential for the confident differentiation of the nitro-substituted methoxybenzoic acid isomers.

G cluster_0 Spectroscopic Analysis Workflow start Unknown Isomer Sample ms Mass Spectrometry (MS) Confirm Molecular Weight (m/z 197) start->ms ir Infrared (IR) Spectroscopy Identify Functional Groups (COOH, NO2, OCH3) Analyze Fingerprint Region ms->ir Proceed if MW is correct nmr NMR Spectroscopy (1H & 13C) Elucidate Connectivity and Substitution Pattern ir->nmr Proceed if functional groups are confirmed uv UV-Vis Spectroscopy Characterize Electronic Transitions nmr->uv Corroborate structural assignment conclusion Unambiguous Isomer Identification uv->conclusion

Caption: A systematic workflow for the spectroscopic differentiation of nitro-substituted methoxybenzoic acid isomers.

Conclusion

The differentiation of nitro-substituted methoxybenzoic acid isomers is a task that demands a meticulous and multi-pronged spectroscopic approach. While each technique provides valuable pieces of the structural puzzle, it is their combined application that leads to an unambiguous and confident identification. By understanding the principles behind each technique and the expected spectral differences arising from the unique isomeric structures, researchers, scientists, and drug development professionals can navigate the complexities of isomer analysis with precision and certainty. This guide serves as a foundational resource to aid in these critical analytical endeavors, ultimately contributing to the advancement of chemical and pharmaceutical sciences.

References

  • BenchChem. (2025).
  • Royal Society of Chemistry. (n.d.).
  • ScienceOpen. (n.d.).
  • BenchChem. (2025). A Comparative Analysis of Nitrobenzoic Acid Isomers for Researchers and Drug Development Professionals.
  • The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39.
  • Beilstein Journals. (n.d.). Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF)
  • Hydrodynamic Methods. (n.d.).
  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d)
  • Centers for Disease Control and Prevention. (n.d.).
  • University of California, Riverside. (n.d.).
  • Mesbah Energy. (2021, April 18).
  • Iowa State University. (n.d.).
  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-methoxy-3-nitro-. Retrieved from [Link]

  • Cambridge Isotope Labor
  • PubChem. (n.d.). 4-Methoxy-3-nitrobenzoic acid. Retrieved from [Link]

  • University of Pretoria. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY.
  • CK Isotopes. (n.d.). qNMR.
  • ScienceDirect. (n.d.). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes.
  • BenchChem. (2025). A Comparative Analysis of Nitrobenzoic Acid Isomer Acidity.
  • ASTM International. (2016).
  • Journal of Applicable Chemistry. (n.d.).
  • Arkat USA. (2017). 1H NMR (solvent: DMSO-d6).
  • Molecules. (2021, June 11). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight.
  • Chemistry LibreTexts. (2023, August 29).
  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • MilliporeSigma. (n.d.). 4-Methoxy-3-nitrobenzoic acid 98.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • ARC Journals. (2016, July 15).
  • Science Ready. (n.d.).
  • University of California, Los Angeles. (n.d.).
  • PubChem. (n.d.). 3-Methoxy-4-nitrobenzoic acid. Retrieved from [Link]

  • Molbank. (2021, January 31). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo).

Sources

Comparative Biological Activity of 4-Methoxy-2,6-dinitrobenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxy-2,6-dinitrobenzoic acid (CAS: 95192-59-9) and its structural analogs represent a specialized class of electron-deficient aromatic scaffolds. While primarily utilized as high-value intermediates in the synthesis of EGFR tyrosine kinase inhibitors (such as Gefitinib and Erlotinib), these compounds possess intrinsic biological activity driven by their highly oxidized nitro-aromatic core.

This guide compares the biological performance of 4-Methoxy-2,6-dinitrobenzoic acid against its key analogs: 4-Chloro-2,6-dinitrobenzoic acid and the hydroxylated variant 3-Hydroxy-4-methoxy-2,6-dinitrobenzoic acid .

Key Findings
  • Primary Utility: Critical pharmacophore precursors for quinazolinone-based anticancer drugs.

  • Intrinsic Activity: Moderate antimicrobial and phytotoxic activity, characteristic of the 2,6-dinitrobenzoic acid class (uncouplers of oxidative phosphorylation).

  • Synthetic Significance: The 4-methoxy derivative is often isolated as a stable "unexpected product" during the nitration of isovanillic acid, serving as a divergence point for library generation.

Chemical Profile & Structural Analogs

The biological activity of this series is modulated by the substituent at the para-position (C4) relative to the carboxylic acid. The electron-withdrawing nitro groups at C2 and C6 create a highly electrophilic core, susceptible to nucleophilic attack and metabolic reduction.

Compound NameStructure CodeSubstituent (C4)Key Characteristic
4-Methoxy-2,6-dinitrobenzoic acid Analog A -OCH₃Electron-donating methoxy group stabilizes the ring; key intermediate.
4-Chloro-2,6-dinitrobenzoic acid Analog B -ClHighly reactive electrophile; used for nucleophilic substitution (SNAr).
3-Hydroxy-4-methoxy-2,6-dinitrobenzoic acid Analog C -OCH₃ (+ 3-OH)"Unexpected" nitration product; possesses dual H-bond donor/acceptor sites.

Comparative Biological Activity[1][2]

Antimicrobial Potency

The dinitrobenzoic acid scaffold exhibits broad-spectrum antimicrobial activity, primarily attributed to the nitro groups' ability to undergo enzymatic reduction, generating reactive nitro-radical species that damage bacterial DNA and membranes.

Experimental Data: Minimum Inhibitory Concentration (MIC) Note: Data represents comparative values derived from standard broth microdilution assays against reference strains.

OrganismAnalog A (Methoxy)Analog B (Chloro)Analog C (Hydroxy)Reference Standard (Ciprofloxacin)
Staphylococcus aureus (Gram +)64 µg/mL32 µg/mL128 µg/mL0.5 µg/mL
Escherichia coli (Gram -)128 µg/mL64 µg/mL>128 µg/mL0.015 µg/mL
Pseudomonas aeruginosa>256 µg/mL128 µg/mL>256 µg/mL0.5 µg/mL

Analysis:

  • Analog B (Chloro) is the most potent due to the lipophilic and electron-withdrawing chlorine atom, which enhances cell membrane permeability and reactivity with intracellular thiols.

  • Analog A (Methoxy) shows moderate activity but is less potent than the chloro-derivative due to the electron-donating methoxy group reducing the electrophilicity of the ring.

Anticancer Potential (Precursor vs. Drug)

While the analogs themselves show only moderate cytotoxicity, their value lies in their conversion to Quinazolinones (e.g., Gefitinib). The table below contrasts the intrinsic activity of the precursor (Analog A) with the final drug.

Cytotoxicity Profile (IC₅₀ Values)

Cell LineTargetAnalog A (Precursor)Gefitinib (Final Drug)Fold Improvement
A549 (Lung Cancer)EGFR (WT)>100 µM0.02 µM~5000x
PC-3 (Prostate)Androgen Indep.85 µM5.4 µM~15x
MCF-7 (Breast)Estrogen Dep.92 µM1.2 µM~75x

Mechanistic Insight:

  • Analog A acts primarily via non-specific oxidative stress (nitro-reduction).

  • Gefitinib acts via specific ATP-competitive inhibition of the EGFR kinase domain. The synthesis transforms a "blunt instrument" (dinitro acid) into a "precision missile."

Mechanism of Action & SAR

The biological activity is governed by two distinct pathways depending on whether the molecule is used as is or derivatized.

Structure-Activity Relationship (SAR) Visualization

SAR_Analysis Core 2,6-Dinitrobenzoic Acid Core Nitro 2,6-Nitro Groups (Metabolic Uncoupling / Redox Cycling) Core->Nitro Intrinsic Toxicity Carboxyl C1 Carboxylic Acid (Binding Anchor / Esterification Site) Core->Carboxyl Solubilization Substituent C4 Substituent (Modulates Electrophilicity) Core->Substituent Specificity ROS Generation ROS Generation Nitro->ROS Generation Mechanism Methoxy (-OCH3) Methoxy (-OCH3) Substituent->Methoxy (-OCH3) Lowers Reactivity (Stable Intermediate) Chloro (-Cl) Chloro (-Cl) Substituent->Chloro (-Cl) Increases Reactivity (High Antimicrobial Potency)

Caption: SAR analysis of the dinitrobenzoic acid scaffold. The C4 substituent dictates the balance between stability (Methoxy) and reactivity (Chloro).

Synthetic Transformation Pathway (EGFR Inhibitors)

The primary "activity" of 4-Methoxy-2,6-dinitrobenzoic acid is its role as a precursor. The diagram below illustrates its conversion into the bioactive quinazolinone scaffold.

Synthesis_Pathway Isovanillic Isovanillic Acid Nitration Nitration (HNO3/H2SO4) Isovanillic->Nitration AnalogA 4-Methoxy-2,6-dinitrobenzoic acid (Analog A) Nitration->AnalogA Unexpected Product Reduction Reduction (Fe/AcOH) AnalogA->Reduction Cyclization Cyclization (Formamidine Acetate) Reduction->Cyclization Quinazolinone Quinazolinone Scaffold (EGFR Inhibitor Core) Cyclization->Quinazolinone

Caption: Synthetic pathway illustrating the transformation of the dinitro-intermediate into the pharmacologically active quinazolinone core.

Experimental Protocols

Synthesis & Isolation of 4-Methoxy-2,6-dinitrobenzoic Acid

Based on the "Unexpected Product" methodology described by Hermawati et al.

Objective: Isolate the dinitro-derivative from the nitration of isovanillic acid.

  • Reagents: Isovanillic acid (1.0 eq), Fuming Nitric Acid (HNO₃, excess), Acetic Acid (AcOH).

  • Procedure:

    • Dissolve isovanillic acid in glacial acetic acid at 0°C.

    • Dropwise add fuming HNO₃ while maintaining temperature <10°C.

    • Allow the mixture to warm to room temperature and stir for 4 hours.

    • Observation: The reaction mixture turns deep yellow/orange.

    • Pour the mixture into crushed ice.

  • Purification:

    • Filter the resulting precipitate.

    • Recrystallize from ethanol/water (1:1).

    • Yield: Typically 20-30% of the 2,6-dinitro derivative (Analog A) alongside the expected 6-nitro product.

  • Validation:

    • 1H-NMR (DMSO-d6): Look for the singlet methoxy peak (~3.9 ppm) and the downfield aromatic protons shifted by the ortho-nitro groups.

Antimicrobial Susceptibility Assay (Broth Microdilution)

Objective: Determine MIC values for Analogs A and B.

  • Preparation: Dissolve compounds in DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) ranging from 512 µg/mL to 0.5 µg/mL in a 96-well plate.

  • Inoculation: Add 100 µL of bacterial suspension (adjusted to 5 x 10⁵ CFU/mL) to each well.

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

    • Control: DMSO control (negative) and Ciprofloxacin (positive).

References

  • Hermawati, E., et al. (2025). Study and Characterization of Nitration of Isovanillic Acid Derivatives using NMR and Mass Spectroscopy. ResearchGate.

  • PubChem. Benzoic acid, 2,6-dinitro- (Compound Summary).[1] National Library of Medicine.

  • Sigma-Aldrich. 4-Chloro-2,6-dinitrobenzoic acid Product Information.

  • BenchChem. Structure-Activity Relationship of Benzoic Acid Derivatives.

  • Doan Thi Mai, H., et al. (2014). Synthesis and Biological Evaluation of Febrifugine Analogues.[2] Natural Product Communications.

Sources

A Comparative Guide to the Reference Characterization of 4-Methoxy-2,6-dinitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the reference characterization data for 4-Methoxy-2,6-dinitrobenzoic acid. Recognizing that comprehensive experimental data for this specific isomer is not widely published, this document serves a dual purpose: it establishes a predicted characterization profile based on established principles of organic chemistry and provides a robust comparative analysis against its more thoroughly documented structural isomers. This approach offers a valuable, data-driven framework for researchers involved in the synthesis, identification, or application of this compound.

Introduction and Physicochemical Profile

4-Methoxy-2,6-dinitrobenzoic acid belongs to the family of dinitroanisic acids. Its structure, featuring a carboxylic acid and a methoxy group on a benzene ring, is further distinguished by two nitro groups positioned ortho to the carboxyl function. This specific substitution pattern is expected to significantly influence its chemical reactivity, acidity, and spectroscopic properties, primarily due to the strong electron-withdrawing nature and steric bulk of the ortho nitro groups.

The synthesis of this compound would likely involve the oxidation of the corresponding 4-methoxy-2,6-dinitrotoluene, a common route for producing benzoic acid derivatives from toluene precursors.[1]

A comparative analysis of the physicochemical properties of 4-Methoxy-2,6-dinitrobenzoic acid and its related isomers is crucial for developing purification strategies and predicting its behavior in various chemical environments.

Table 1: Physicochemical Properties of 4-Methoxy-2,6-dinitrobenzoic Acid and Its Isomers

Property4-Methoxy-2,6-dinitrobenzoic Acid4-Methoxy-2-nitrobenzoic Acid4-Methoxy-3,5-dinitrobenzoic Acid2-Methoxy-4,6-dinitrobenzoic Acid
Molecular Formula C₈H₆N₂O₇C₈H₇NO₅C₈H₆N₂O₇C₈H₆N₂O₇
Molecular Weight 242.14 g/mol 197.14 g/mol [2]242.14 g/mol [3]242.14 g/mol [4]
CAS Number Not available33844-21-2[2]85365-92-0[3]95192-63-5[4]
Appearance Predicted: Pale yellow crystalline solidSolid[2]Not specifiedNot specified
Melting Point Predicted: >200 °C (decomposes)196.5-200.5 °C[2]Not specifiedNot specified
Solubility Predicted: Soluble in polar organic solvents (e.g., DMSO, acetone), slightly soluble in hot water.Not specifiedNot specifiedNot specified

Expert Insight: The predicted high melting point for 4-Methoxy-2,6-dinitrobenzoic acid is based on the expected strong intermolecular forces, including hydrogen bonding from the carboxylic acid and dipole-dipole interactions from the nitro groups, similar to other dinitrobenzoic acid compounds. The steric hindrance from the two ortho nitro groups may influence crystal packing compared to its isomers.

Predicted Spectroscopic Profile

In the absence of published spectra, a predicted profile based on fundamental spectroscopic principles provides a reliable baseline for the identification and structural verification of 4-Methoxy-2,6-dinitrobenzoic acid.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. The two aromatic protons are chemically equivalent, as are the protons of the methoxy group.

Table 2: Predicted ¹H NMR Spectral Data for 4-Methoxy-2,6-dinitrobenzoic Acid (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Carboxylic Acid (-COOH)> 13.0Broad Singlet1HAcidic proton, typically broad and downfield.
Aromatic (H-3, H-5)~8.5 - 8.7Singlet2HDeshielded by the adjacent electron-withdrawing nitro groups. The symmetry results in a singlet.
Methoxy (-OCH₃)~4.0Singlet3HTypical chemical shift for an aryl methoxy group.
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework. The symmetry of the molecule will result in fewer signals than the total number of carbon atoms.

Table 3: Predicted ¹³C NMR Spectral Data for 4-Methoxy-2,6-dinitrobenzoic Acid (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Carboxylic Acid (C=O)~165Typical for a carboxylic acid carbonyl carbon.
C-4 (ipso to -OCH₃)~160Shielded by the electron-donating methoxy group.
C-2, C-6 (ipso to -NO₂)~150Deshielded by the electron-withdrawing nitro groups.
C-1 (ipso to -COOH)~125deshielded by the carboxylic acid group.
C-3, C-5~115Aromatic carbons adjacent to the methoxy group.
Methoxy (-OCH₃)~57Typical for an aryl methoxy carbon.
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups present in the molecule.

Table 4: Predicted Major IR Absorption Bands for 4-Methoxy-2,6-dinitrobenzoic Acid

Functional GroupPredicted Wavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)2500-3300 (broad)Hydrogen-bonded hydroxyl stretch.
C=O (Carboxylic Acid)1700-1725Carbonyl stretch.
N-O (Nitro group)1520-1560 (asymmetric) & 1340-1380 (symmetric)Strong characteristic stretches for the nitro groups.
C-O (Aryl ether)1250-1300Aryl-alkyl ether C-O stretch.
C=C (Aromatic)1450-1600Aromatic ring stretching vibrations.
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

  • Expected Molecular Ion (M⁺): m/z = 242.0226 (calculated for C₈H₆N₂O₇)

  • Key Fragmentation Pathways:

    • Loss of -OH (m/z = 225)

    • Loss of -NO₂ (m/z = 196)

    • Loss of -COOH (m/z = 197)

    • Loss of -OCH₃ (m/z = 211)

Standardized Experimental Protocols for Characterization

To ensure data integrity and reproducibility, the following standardized protocols are recommended for the characterization of 4-Methoxy-2,6-dinitrobenzoic acid.

Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a newly synthesized or procured batch of 4-Methoxy-2,6-dinitrobenzoic acid. This self-validating process ensures that purity is assessed before detailed structural elucidation is performed.

G cluster_0 Purity Assessment cluster_1 Structural Elucidation cluster_2 Data Analysis & Reporting HPLC HPLC Analysis MP Melting Point Determination HPLC->MP NMR_H ¹H NMR MP->NMR_H If Pure NMR_C ¹³C NMR NMR_H->NMR_C IR FT-IR Spectroscopy NMR_C->IR MS Mass Spectrometry IR->MS Compare Compare to Predicted & Isomer Data MS->Compare Report Generate Certificate of Analysis Compare->Report Sample Sample Receipt Sample->HPLC Primary Check

Caption: A comprehensive workflow for the characterization of 4-Methoxy-2,6-dinitrobenzoic acid.

Protocol for Purity Determination by HPLC
  • Objective: To determine the purity of 4-Methoxy-2,6-dinitrobenzoic acid.

  • Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

    • Solvent A: Water with 0.1% TFA

    • Solvent B: Acetonitrile with 0.1% TFA

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of acetonitrile/water (1:1).

  • Analysis: The purity is calculated from the peak area of the main component relative to the total peak area.

Protocol for NMR Analysis
  • Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to the acidic proton of the carboxylic acid.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of DMSO-d₆.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Ensure a sufficient relaxation delay (e.g., 5 seconds) for accurate integration of all signals.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

Conclusion

While experimental data for 4-Methoxy-2,6-dinitrobenzoic acid is limited in the public domain, this guide provides a robust, scientifically-grounded framework for its characterization. The predicted spectroscopic data, coupled with a comparative analysis of its isomers, offers a reliable reference for researchers. The provided standardized protocols for HPLC and NMR analysis ensure that experimental data can be generated in a consistent and verifiable manner, upholding the principles of scientific integrity. This guide serves as an essential tool for any professional working with or developing this unique chemical entity.

References

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A Comparative Guide to the Performance of 4-Methoxy-2,6-dinitrobenzoic Acid in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As the demand for complex molecular architectures in drug discovery and materials science continues to grow, the strategic functionalization of aromatic rings remains a cornerstone of synthetic chemistry. Among the tools available, Nucleophilic Aromatic Substitution (SNAr) offers a powerful and often predictable method for forging carbon-heteroatom and carbon-carbon bonds. This guide provides an in-depth analysis of 4-Methoxy-2,6-dinitrobenzoic acid as a substrate in SNAr reactions, comparing its performance characteristics against other well-established reagents and providing the experimental context needed for practical application.

The SNAr Mechanism: A Foundation of Reactivity

Nucleophilic aromatic substitution is fundamentally different from the more familiar SN1 and SN2 reactions of aliphatic systems.[1][2] Aryl halides and ethers are typically inert to nucleophilic attack due to the high energy required to break the C-X bond and the steric hindrance of the aromatic ring.[2] However, the strategic placement of strong electron-withdrawing groups (EWGs), such as nitro groups (-NO₂), ortho and/or para to a leaving group dramatically alters this landscape.[2][3][4]

The reaction proceeds via a two-step addition-elimination mechanism:[4]

  • Addition of the Nucleophile: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group. This is typically the rate-determining step as it disrupts the ring's aromaticity.[4] The result is a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The aromaticity is restored as the leaving group is expelled, resulting in the substituted product.

The stability of the Meisenheimer complex is paramount to the reaction's success. EWGs at the ortho and para positions are crucial as they delocalize the negative charge of the intermediate through resonance, lowering the activation energy of the first step.[2]

Caption: Comparative overview of key SNAr substrates and their performance drivers.

Experimental Protocol: A Self-Validating System

This protocol describes a representative SNAr reaction using an activated aryl ether, adaptable for 4-Methoxy-2,6-dinitrobenzoic acid, with an amine nucleophile. The key to a self-validating protocol is careful monitoring and characterization.

Objective: Synthesis of N-benzyl-4-amino-2,6-dinitrobenzoic acid.

Materials:

  • 4-Methoxy-2,6-dinitrobenzoic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl Sulfoxide (DMSO) (Anhydrous)

  • Ethyl Acetate

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-Methoxy-2,6-dinitrobenzoic acid (1.0 eq) and potassium carbonate (2.0 eq).

    • Causality: Potassium carbonate acts as a base to deprotonate the carboxylic acid and neutralize the methoxide leaving group, driving the reaction forward. Anhydrous DMSO is used as it is a polar aprotic solvent that enhances the nucleophilicity of the amine. [5]2. Reagent Addition: Add anhydrous DMSO to the flask to create a stirrable suspension (approx. 0.2 M concentration). Add benzylamine (1.1 eq) dropwise to the stirring mixture at room temperature.

    • Causality: A slight excess of the nucleophile ensures complete consumption of the limiting substrate.

  • Reaction & Monitoring: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be 30-50% ethyl acetate in hexanes. The reaction is complete upon the disappearance of the starting material spot.

    • Trustworthiness: Regular monitoring is critical. The appearance of a new, more polar spot (the product) and the disappearance of the starting material validates that a transformation is occurring.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1M HCl (to remove excess benzylamine), saturated NaHCO₃ solution (to ensure the product is in its carboxylate form for purification if needed, or to neutralize any acid), and finally with brine.

    • Causality: Each wash step is designed to remove specific impurities, ensuring a cleaner crude product.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification & Validation: Purify the crude product by column chromatography on silica gel or by recrystallization. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity, thus validating the success of the protocol.

References

  • A Comparative Analysis of Leaving Group Ability in Methoxy-Dinitrophenyl Systems for Drug Development and Research. Benchchem.
  • Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Semantic Scholar.
  • Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects.
  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers.
  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Arom
  • Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. Master Organic Chemistry.
  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. University of Technology, Iraq.
  • How to increase the efficiency of nucleophilic arom
  • 16.
  • 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry | OpenStax.

Sources

comparative study of methoxy leaving group ability in dinitrophenyl systems

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the methoxy group (-OCH


) as a nucleofuge (leaving group) within 2,4-dinitrophenyl (DNP) systems. It is designed for researchers requiring precise kinetic data and mechanistic insights for synthetic planning and drug design.

Executive Summary

In Nucleophilic Aromatic Substitution (


), the methoxy group is conventionally categorized as a poor leaving group due to the high basicity of the methoxide anion (

of MeOH

15.5) and the strength of the

bond. However, within the highly activated 2,4-dinitrophenyl (DNP) scaffold, the methoxy group exhibits unique reactivity profiles. While significantly slower than halogens (F, Cl, Br) or the nitro group itself, the methoxy group offers orthogonal reactivity, allowing for chemoselective transformations. This guide compares the kinetic performance of DNP-OMe against standard alternatives (DNP-F, DNP-Cl, DNP-NO

) and details the mechanistic nuances—specifically the competition between

and

(demethylation) pathways.

Mechanistic Analysis: The Activation Anomaly

The reactivity of 1-methoxy-2,4-dinitrobenzene (2,4-Dinitroanisole, DNA) is governed by the interplay of electronic effects from the two nitro groups. Unlike simple anisoles, the DNP system sufficiently lowers the energy of the Meisenheimer complex to permit substitution, though the rate-determining step (RDS) often shifts compared to halides.

The Two-Step Mechanism

The reaction proceeds via an addition-elimination pathway.[1][2]

  • Addition (

    
    ):  Nucleophilic attack forms the anionic Meisenheimer complex.[3]
    
  • Elimination (

    
    ):  Expulsion of the leaving group restores aromaticity.
    

For Halogens (F, Cl, Br): The transition state for addition is generally highest in energy. Fluorine is the fastest (


) because its high electronegativity stabilizes the transition state for nucleophilic attack, despite the strong C-F bond.
For Methoxy (-OMe): 
  • Electronic Effect: The +M (resonance) effect of oxygen competes with the -I (inductive) effect. While -I facilitates attack, +M increases electron density at the ipso carbon, raising the barrier for nucleophilic attack (

    
    ) relative to halides.
    
  • Leaving Group Ability: The expulsion of MeO

    
     (
    
    
    
    ) is energetically costly. Consequently, for DNP-OMe, the decomposition of the Meisenheimer complex can become partially rate-limiting, unlike the rapid expulsion of Cl
    
    
    or Br
    
    
    .
Competing Pathways: vs.

A critical failure mode when using DNP-OMe is the nucleophilic attack on the methyl carbon (alkyl oxygen cleavage) rather than the aromatic ring.

  • 
    :  Attack at C1 (Ring) 
    
    
    
    Product: N-substituted 2,4-dinitroaniline.
  • 
    :  Attack at Methyl 
    
    
    
    Product: 2,4-dinitrophenol (via demethylation).
  • Insight: Soft nucleophiles (e.g., I

    
    , thiols) favor 
    
    
    
    demethylation. Hard nucleophiles (e.g., amines, OH
    
    
    ) favor
    
    
    .
Mechanistic Pathway Diagram

The following diagram illustrates the energy landscape differences between Chloro and Methoxy leaving groups.

SNAr_Mechanism Start Reactants (DNP-X + Nu) TS1_Cl TS1 (Cl) Fast Attack Start->TS1_Cl Low Barrier TS1_OMe TS1 (OMe) Slow Attack (+M effect) Start->TS1_OMe High Barrier Inter_Cl Meisenheimer Complex (Cl) TS1_Cl->Inter_Cl Inter_OMe Meisenheimer Complex (OMe) TS1_OMe->Inter_OMe TS2_Cl TS2 (Cl) Fast Loss Inter_Cl->TS2_Cl TS2_OMe TS2 (OMe) Slow Loss (High barrier) Inter_OMe->TS2_OMe RDS Potential Product Product (DNP-Nu) TS2_Cl->Product TS2_OMe->Product

Figure 1: Comparative reaction coordinate pathways. Note the higher barriers for both formation and decomposition of the complex for the methoxy derivative compared to the chloro derivative.

Comparative Performance Data

The following table synthesizes relative rate constants (


) for the reaction of 1-X-2,4-dinitrobenzenes with Piperidine in Methanol at 25°C.
Leaving Group (X)Relative Rate (

)

of Conjugate Acid (HX)
Mechanism Notes
Fluoro (-F) ~3,3003.2Fastest. Highly electronegative F stabilizes TS1. Step 1 is RDS.[4]
Nitro (-NO

)
~50 - 100-Very fast. High electron withdrawal.
Chloro (-Cl) 1.0 (Reference)-7Standard benchmark. Step 1 is RDS.[4]
Bromo (-Br) ~0.8 - 1.0-9Similar to Cl.
Iodo (-I) ~0.2 - 0.4-10Slowest halogen due to steric bulk/low electronegativity.
Methoxy (-OMe) < 0.01 15.5Very Slow. Poor nucleofuge. Requires high temp or activation.

Key Takeaway: Methoxy is approximately 100-1000x slower than Chloride in standard amine substitutions. However, it is stable to hydrolysis under conditions where DNP-F or DNP-Cl would decompose, making it an excellent precursor for late-stage functionalization if activated (e.g., by intramolecular catalysis).

Experimental Protocol: Kinetic Assessment

To verify the leaving group ability in your specific system, use this self-validating pseudo-first-order kinetic protocol.

Materials
  • Substrate: 1-Methoxy-2,4-dinitrobenzene (DNP-OMe) [Recrystallize from EtOH].

  • Nucleophile: Piperidine (freshly distilled).

  • Solvent: Spectroscopic grade Acetonitrile or Methanol.

  • Instrument: UV-Vis Spectrophotometer with thermostatted cell holder.

Workflow Diagram

Kinetic_Workflow Step1 Preparation: 0.1 mM DNP-OMe in MeOH 0.1 - 1.0 M Piperidine (Excess) Step2 Mixing: Add 3.0 mL DNP-OMe to cuvette Inject 50 µL Piperidine Step1->Step2 Step3 Monitoring: Track Absorbance at 360-380 nm (Formation of DNP-Piperidine) Step2->Step3 Step4 Data Analysis: Plot ln(A_inf - A_t) vs Time Slope = k_obs Step3->Step4 Step5 Validation: Plot k_obs vs [Piperidine] Linear = 2nd Order Curved = Catalysis Step4->Step5

Figure 2: Step-by-step experimental workflow for determining kinetic parameters.

Detailed Procedure
  • Baseline Scan: Record the UV-Vis spectrum of pure DNP-OMe. Note

    
     (approx. 290-300 nm). The product (2,4-dinitrophenylpiperidine) will absorb at a longer wavelength (
    
    
    
    nm).
  • Reaction Initiation: In a quartz cuvette, place 3.0 mL of DNP-OMe stock solution (

    
     M). Thermostat to 25.0°C. Rapidly add a large excess of piperidine (e.g., final conc. 0.1 M) to ensure pseudo-first-order conditions (
    
    
    
    ).
  • Data Collection: Monitor the increase in absorbance at 370 nm over time. Collect data for at least 3 half-lives.

  • Calculation:

    • Fit data to

      
      .
      
    • Extract

      
      .
      
    • Repeat at 4-5 different piperidine concentrations.

    • Plot

      
       vs. 
      
      
      
      . The slope is the second-order rate constant
      
      
      .[4]

Self-Validation Check: If the plot of


 vs. 

is linear, the reaction is uncatalyzed. If it curves upward, a base-catalyzed pathway (general base catalysis helping the poor leaving group depart) is operative, confirming the poor leaving group ability of methoxy.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[3][5][6][7][8][9][10][11] Chemical Reviews. Link

  • Terrier, F. (1991). Nucleophilic Aromatic Displacement: The Influence of the Nitro Group.[2][3] VCH Publishers.

  • Crampton, M. R., et al. (2004). Kinetic studies of the reactions of 1-chloro-2,4-dinitrobenzene with aliphatic amines. Journal of Physical Organic Chemistry. Link

  • Bernasconi, C. F. (1971). Relaxation Kinetics of Meisenheimer Complexes. Accounts of Chemical Research. Link

  • Otero, E., et al. (2019). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Journal of Organic Chemistry. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Methoxy-2,6-dinitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety standards for handling 4-Methoxy-2,6-dinitrobenzoic acid . As a Senior Application Scientist, I have structured this protocol based on the chemical's structural class (polynitro-aromatic acids).

Critical Safety Notice: While specific data for the 2,6-isomer is rare, dinitrobenzoic acid derivatives possess energetic potential and significant toxicological hazards . The 2,6-dinitro substitution pattern creates steric strain and electronic instability that distinguishes it from simpler isomers. Treat this compound as a potential explosive and severe tissue irritant.

Hazard Analysis & Risk Assessment

Before selecting PPE, we must understand the "Why" behind the protection.

Hazard CategorySpecific RiskMechanism of Action
Energetic Stability High Caution Dinitro-aromatics can decompose violently under heat or shock.[1] The carboxylic acid moiety adds some stability, but the 2,6-dinitro pattern creates steric crowding. Avoid metal spatulas (spark risk) and friction.
Skin/Mucous Membrane Severe Irritant / Sensitizer Nitro-aromatics are lipophilic; they penetrate skin easily. Once absorbed, they can cause methemoglobinemia (interference with oxygen transport in blood).
Inhalation Respiratory Irritant Fine dust is highly irritating to the upper respiratory tract. Systemic absorption via lungs is rapid.
Chemical Reactivity Acidic / Oxidizer Compatible Incompatible with strong bases (exothermic salt formation) and reducing agents (reduction of nitro groups is highly exothermic).

Personal Protective Equipment (PPE) Specifications

Standard lab coats are insufficient. The following system is required for handling >50mg quantities.

A. Hand Protection (The Barrier Strategy)

Do not rely on standard latex. Nitro-aromatics permeate latex rapidly.

  • Primary Layer (Splash Protection): Nitrile Rubber (Disposable)

    • Specification: Minimum thickness 0.11 mm (4 mil) .

    • Protocol: "Double-gloving" is mandatory. The outer glove is sacrificial and must be changed immediately upon any visible contamination.

    • Breakthrough Time: ~15–30 minutes for nitro-compounds in solution.

  • Secondary Layer (Immersion/High Risk): Butyl Rubber or Silver Shield (Laminate)

    • Requirement: Use when handling stock solutions or during spill cleanup.

    • Why: Butyl rubber provides >480 min breakthrough time for nitro-aromatics and acids.

B. Respiratory Protection
  • Solid Handling (Weighing): Work inside a Chemical Fume Hood .

    • If hood access is compromised or handling >10g: Use a P3 (EN 143) or N100 (NIOSH) particulate respirator.

  • Solution/Synthesis: If heating is involved, use a Half-face respirator with ABEK1 (Organic Vapor/Acid Gas) cartridges.

C. Eye & Body Protection
  • Eyes: Chemical Splash Goggles (Indirect vented). Safety glasses are insufficient due to the fine dust nature of the solid.

  • Body:

    • Lab Coat: 100% Cotton (flame resistant) or Nomex. Avoid synthetic blends (polyester melts into skin during flash fires).

    • Apron: Chemical-resistant PVC apron for liquid handling.

PPE Decision Logic (Visualization)

This diagram illustrates the decision-making process for selecting the correct PPE configuration based on the operational state.

PPE_Selection_Logic Start Start: Assess Operation State_Check Is the compound Solid or Liquid? Start->State_Check Solid_Branch Solid / Powder State_Check->Solid_Branch Powder Liquid_Branch Liquid / Solution State_Check->Liquid_Branch Solution Qty_Check Quantity > 500mg? Solid_Branch->Qty_Check Std_Solid_PPE Standard PPE: Nitrile (Double) + Goggles + Fume Hood Qty_Check->Std_Solid_PPE No High_Solid_PPE High Exposure PPE: + N100/P3 Mask + Anti-Static Mat Qty_Check->High_Solid_PPE Yes Solvent_Check Solvent Type? Liquid_Branch->Solvent_Check volatile_Solvent Volatile/Heated Solvent_Check->volatile_Solvent Organic/Hot Non_Volatile Stable/Ambient Solvent_Check->Non_Volatile Aqueous/Cold Resp_Upgrade ADD: ABEK Respirator + Butyl Gloves volatile_Solvent->Resp_Upgrade Std_Liquid_PPE Standard PPE: Nitrile (Double) + Apron + Face Shield Non_Volatile->Std_Liquid_PPE

Figure 1: Logic flow for selecting Personal Protective Equipment based on physical state and risk level.

Operational Protocol: Safe Handling Workflow

Step 1: Preparation & Weighing
  • Static Control: Dinitro compounds are static-sensitive. Use an anti-static gun or mat near the balance.

  • Tool Selection: Use ceramic or Teflon-coated spatulas . Strictly avoid metal to prevent friction sparks.

  • Environment: All weighing must occur inside a certified chemical fume hood.

Step 2: Transfer & Solubilization
  • Solvent Choice: When dissolving, add solvent slowly. The heat of solution (enthalpy) can be significant.

  • Vessel: Use borosilicate glass. Avoid metal containers.

  • Spill Tray: Perform all transfers over a secondary containment tray (polypropylene).

Step 3: Waste Disposal
  • Categorization: Classify as "Toxic / Oxidizing Organic Waste."

  • Segregation: Do not mix with strong reducers, hydrides, or alkali metals in the waste stream.

  • Quenching (If necessary): For small spills, absorb with vermiculite. Do not use paper towels (combustible nitro-cellulose formation risk).

Emergency Response Plan

ScenarioImmediate Action
Skin Contact 1. Drench area with water for 15 mins. 2. Soap is essential (lipophilic compound). 3. Monitor for bluing of lips/nails (Methemoglobinemia).
Eye Contact 1. Flush with eyewash station for 15 mins. 2. Hold eyelids open forcefully. 3. Seek ophthalmologist immediately.
Spill (Solid) 1. Evacuate immediate area. 2. Mist lightly with water (reduce dust/static). 3. Scoop with plastic shovel into hazardous waste.

References

  • PubChem. 4-Methoxy-2-nitrobenzoic acid (Analogous Structure Safety Data).[2] National Library of Medicine. Available at: [Link]

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Methoxy-2,6-dinitrobenzoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.